tert-Butyl (4-mercaptopyridin-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-sulfanylidene-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-6-11-5-4-8(7)15/h4-6H,1-3H3,(H,11,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESMDBDUEDHPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC=CC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570235 | |
| Record name | tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139460-10-9 | |
| Record name | tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the molecular characteristics, predicted physicochemical parameters, and standardized experimental protocols for the empirical determination of these properties. This document is designed to equip researchers with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound.
Molecular Identity and Structural Characteristics
tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a substituted pyridine derivative featuring a thiol (-SH) group at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of these functional groups dictates its chemical reactivity, solubility, and potential for further synthetic modification.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (4-sulfanylpyridin-3-yl)carbamate | N/A |
| CAS Number | 139460-10-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | Calculated |
| Molecular Weight | 226.30 g/mol | Calculated |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(S)C=CN=C1 | N/A |
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// Edges for pyridine ring C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; N1 -- C2 [len=1.5];
// Edges for substituents C4 -- S7 [len=1.5]; S7 -- H8 [len=1.0]; C3 -- N9 [len=1.5]; N9 -- H10 [len=1.0]; N9 -- C11 [len=1.5]; C11 -- O12 [len=1.5, style=double]; C11 -- O13 [len=1.5]; O13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C14 -- C16 [len=1.5]; C14 -- C17 [len=1.5]; C15 -- H18 [len=1.0]; C16 -- H19 [len=1.0]; C17 -- H20 [len=1.0];
// Aromaticity indication for pyridine ring node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="0.0,0.0!"]; p2 [pos="1.3,-0.75!"]; p3 [pos="1.3,0.75!"]; p4 [pos="0.0,1.5!"]; p5 [pos="-1.3,0.75!"]; p6 [pos="-1.3,-0.75!"];
// Positioning nodes C2 [pos="0.0,1.5!"]; C3 [pos="-1.3,0.75!"]; C4 [pos="-1.3,-0.75!"]; C5 [pos="0.0,-1.5!"]; C6 [pos="1.3,-0.75!"]; N1 [pos="1.3,0.75!"]; S7 [pos="-2.6,-1.5!"]; H8 [pos="-3.2,-1.0!"]; N9 [pos="-2.6,1.5!"]; H10 [pos="-3.2,1.0!"]; C11 [pos="-2.6,3.0!"]; O12 [pos="-1.8,3.7!"]; O13 [pos="-3.9,3.0!"]; C14 [pos="-4.5,4.2!"]; C15 [pos="-3.7,5.2!"]; C16 [pos="-5.8,4.7!"]; C17 [pos="-5.0,3.0!"]; H18 [pos="-3.4,5.8!"]; H19 [pos="-6.4,5.3!"]; H20 [pos="-5.5,2.4!"]; }
Caption: 2D structure of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.
Predicted Physicochemical Properties
Due to a lack of published experimental data, the following properties are predicted based on the chemical structure. These values serve as a baseline for experimental design and interpretation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale and Key Influencing Factors |
| Melting Point | Solid at room temperature | The presence of hydrogen bond donors (N-H, S-H) and acceptors (N, C=O), along with the rigid pyridine core, suggests a crystalline solid with a melting point likely in the range of 100-200 °C. Purity will significantly affect the melting point and its range.[4][5] |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and strong intermolecular forces indicate a high boiling point. Thermal decomposition is expected before boiling under atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Sparingly soluble in less polar solvents (e.g., Dichloromethane, Ethyl Acetate). Insoluble in nonpolar solvents (e.g., Hexane) and likely sparingly soluble in water. | The molecule possesses both polar (thiol, carbamate, pyridine nitrogen) and nonpolar (tert-butyl group) regions.[6] The "like dissolves like" principle suggests solubility in solvents of intermediate to high polarity.[6] The pyridine nitrogen and thiol group may allow for some aqueous solubility, especially at pH values where these groups are ionized. |
| pKa | Thiol (S-H): ~7-9, Pyridine Nitrogen: ~3-5 | The thiol group is expected to be weakly acidic. The pyridine nitrogen is weakly basic, with its basicity reduced by the electron-withdrawing carbamate group. |
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, field-proven methodologies for the empirical determination of the key physicochemical properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.
Melting Point Determination
Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[5] A sharp melting range (typically 0.5-1.0 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[8][9]
-
Measurement:
-
A rapid initial determination can be performed to find the approximate melting point.
-
For an accurate measurement, the temperature is raised slowly (1-2 °C per minute) near the expected melting point.[7]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[8][9]
-
The melting range is reported as T1 - T2.[8]
-
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Causality: Understanding the solubility of a compound is critical for its formulation, purification, and use in biological assays.[6] A systematic solubility assessment in a range of solvents provides insights into the polarity and functional group characteristics of the molecule.
Methodology:
-
Solvent Selection: A panel of solvents with varying polarities should be used (e.g., Water, 5% HCl, 5% NaOH, Methanol, Ethanol, DMSO, Dichloromethane, Hexane).[10]
-
Sample Preparation: A fixed amount of the compound (e.g., 1-5 mg) is placed into a series of small test tubes or vials.
-
Solvent Addition: A fixed volume of each solvent (e.g., 0.5-1.0 mL) is added to the respective vials.
-
Observation: The mixtures are vortexed or shaken vigorously for a set period (e.g., 30 seconds).
-
Classification: The solubility is visually assessed and classified as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Caption: Systematic Workflow for Solubility Profiling.
Spectroscopic Characterization
Causality: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing the purity of organic compounds.[11] The chemical shifts, integration, and coupling patterns provide a detailed map of the molecular framework.[12]
Methodology for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent depends on the compound's solubility.
-
Instrument Setup:
-
The NMR spectrometer is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Data Acquisition: A standard proton 1D experiment is run.[13] Key parameters include the spectral width, acquisition time, and number of scans.[13]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: The chemical shifts (ppm), integration values, and multiplicity (singlet, doublet, etc.) of the signals are analyzed to assign them to the respective protons in the molecule.
Causality: HPLC is a powerful technique for separating components of a mixture, making it ideal for determining the purity of a compound.[14] The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.[14]
Methodology:
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL). The solution should be filtered to remove any particulate matter.[14]
-
Method Development:
-
Column Selection: A reverse-phase C18 column is a common starting point for compounds of this polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of water (often with 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[15]
-
Detection: A UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm) is commonly used.[14]
-
-
Data Acquisition: The prepared sample is injected into the HPLC system, and the chromatogram is recorded.
-
Data Analysis: The retention time of the main peak is noted. The purity is calculated using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100.[14]
Storage and Handling
Based on the presence of a thiol group, which is susceptible to oxidation, and the general stability of carbamates, the following storage conditions are recommended:
-
Temperature: 2-8 °C
-
Atmosphere: Inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the thiol group.
-
Light: Store in a dark container to prevent light-induced degradation.
Conclusion
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LibreTexts, Chemistry. Solubility of Organic Compounds. (2023-08-31). [Link]
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University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Harvard University. Lecture 13: Experimental Methods. (2011-03-29). [Link]
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University of Bristol. Successful Completion of a Research Degree: Guidelines for Experimentalists. [Link]
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PubChem. tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. [Link]
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University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Masaryk University. Practical NMR Spectroscopy of Biomolecules. [Link]
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Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024-07-23). [Link]
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An In-Depth Technical Guide to tert-Butyl (3-mercaptopyridin-4-yl)carbamate: A Pivotal Intermediate in Pharmaceutical Synthesis
A comprehensive guide to tert-Butyl (3-mercaptopyridin-4-yl)carbamate, a key building block in modern drug development, for researchers, scientists, and pharmaceutical professionals.
Introduction
tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a specialized heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its role as a versatile, multi-functional building block for the synthesis of complex active pharmaceutical ingredients (APIs). The molecule's architecture, featuring a pyridine core, a reactive thiol (mercaptan) group, and a strategically placed amine protected by a tert-butyloxycarbonyl (Boc) group, makes it an ideal starting point for constructing intricate molecular frameworks.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and critical applications of tert-butyl (3-mercaptopyridin-4-yl)carbamate, with a particular focus on its validated role in the manufacturing of modern therapeutics. The discussion is tailored for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols.
A note on nomenclature: The compound is systematically named tert-butyl (3-mercaptopyridin-4-yl)carbamate, corresponding to the CAS Number 365996-04-9. The numbering of the pyridine ring places the thiol group at position 3 and the Boc-protected amino group at position 4.
Physicochemical and Structural Properties
The utility of tert-butyl (3-mercaptopyridin-4-yl)carbamate in multi-step synthesis is directly attributable to its distinct structural features and resulting chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| Molecular Weight | 226.30 g/mol |
| CAS Number | 365996-04-9 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8°C, under an inert atmosphere |
The core of the molecule's reactivity profile lies in the orthogonal nature of its functional groups:
-
The Mercapto Group (-SH): This thiol group is a potent nucleophile, readily undergoing reactions such as S-alkylation, S-acylation, and oxidation to form disulfides. This functionality is often the primary site of reaction in synthetic schemes.
-
The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines. It is stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be cleanly and efficiently removed under acidic conditions. This acid lability allows for the selective deprotection of the amine at a later stage in a synthetic sequence, enabling further functionalization.
-
The Pyridine Ring: The pyridine nucleus imparts specific steric and electronic properties to the molecule. It can influence the acidity of the thiol proton and participate in various aromatic substitution reactions if required, although it primarily serves as a core scaffold in most applications.
Plausible Synthesis of the Intermediate
While specific proprietary synthesis routes may vary, a chemically sound and widely practiced approach to obtaining tert-butyl (3-mercaptopyridin-4-yl)carbamate involves the selective protection of the amino group of a precursor, 4-amino-3-mercaptopyridine.
The quintessential reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The presence of a non-nucleophilic base is typically required to neutralize the acidic proton of the amine and drive the reaction to completion.
A Technical Guide to the Solubility of tert-Butyl (4-mercaptopyridin-3-yl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl (4-mercaptopyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This document synthesizes theoretical principles with analogous experimental data to provide researchers with a practical and in-depth understanding of its behavior in a wide range of common organic solvents. We will explore the physicochemical properties of the molecule, present qualitative and extrapolated solubility data, and provide a standardized protocol for empirical solubility determination.
Introduction: The Significance of Solubility
tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates a pyridine ring, a reactive mercaptan (thiol), and an amine protected by a tert-butoxycarbonyl (Boc) group. The success of synthetic reactions, the efficiency of purification processes like chromatography and crystallization, and the development of viable formulations are all critically dependent on the solubility of this intermediate. A poorly chosen solvent can lead to low reaction yields, precipitation issues, and challenges in downstream processing. This guide serves as a foundational resource for scientists, enabling informed solvent selection and troubleshooting.
Physicochemical Properties & Structural Analysis
To understand the solubility profile of tert-Butyl (4-mercaptopyridin-3-yl)carbamate, we must first analyze its molecular structure. The molecule's behavior is governed by the interplay of its distinct functional groups.
-
Boc Group: The tert-butoxycarbonyl (Boc) group is bulky and lipophilic, contributing significantly to the molecule's affinity for non-polar and moderately polar organic solvents. The presence of two oxygen atoms allows for some hydrogen bond acceptance.
-
Pyridine Ring: The aromatic pyridine core is a polar heterocyclic system containing a nitrogen atom that can act as a hydrogen bond acceptor.
-
Amine (Carbamate Linkage): The N-H proton of the carbamate linkage is a hydrogen bond donor.
-
Mercaptan (Thiol Group): The S-H group is a weak hydrogen bond donor and contributes to the molecule's overall polarity.
The combination of a large, non-polar Boc group with polar functional groups (carbamate, thiol, pyridine nitrogen) suggests that the molecule will exhibit amphiphilic character, favoring solubility in a broad range of organic solvents while having limited solubility in highly polar (water) or very non-polar (alkane) extremes.
Caption: Structural analysis of the target compound.
Solubility Profile: An Evidence-Based Assessment
The following table is adapted from technical data for Boc-protected amino acids, which serve as an excellent proxy due to the dominance of the Boc group in determining solubility behavior in organic media.[1]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Commentary |
| Aprotic Polar | Dioxane, Acetone, Ethyl Acetate, Chloroform | Very Soluble | These solvents effectively solvate both the polar pyridine/carbamate portions and the non-polar Boc group. Dioxane and acetone are particularly effective for Boc-protected compounds.[1][] |
| Protic Polar | Methanol, 2-Propanol, tert-Butanol | Soluble | These alcohols can engage in hydrogen bonding with the carbamate, thiol, and pyridine nitrogen, facilitating dissolution. Solubility may be slightly lower than in aprotic polar solvents.[1] |
| Aromatic | Benzene, Toluene | Very Soluble | The aromatic ring of the solvent can interact favorably with the pyridine ring of the solute via π-stacking, while the overall non-polar character is compatible with the Boc group.[1] |
| Ethers | Diethyl Ether | Very Soluble | Diethyl ether is a good solvent for moderately polar compounds, effectively solvating the large Boc group.[1] |
| Alkanes | Petroleum Ether, Hexanes | Insoluble | These highly non-polar solvents cannot effectively solvate the polar functional groups of the molecule, leading to poor solubility.[1] |
| Aqueous | Water | Insoluble | The large, hydrophobic tert-butyl group dominates the molecule's character, preventing significant dissolution in water despite the presence of hydrogen bonding groups.[1] |
Standardized Protocol for Experimental Solubility Determination
To obtain precise, quantitative solubility data, an empirical assessment is required. The following protocol outlines a robust method for determining the solubility of the title compound in a given solvent at a specific temperature (e.g., 25 °C). This self-validating workflow ensures accuracy and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: To a 4 mL glass vial, add approximately 1 mL of the selected organic solvent.
-
Addition of Solute: Add tert-Butyl (4-mercaptopyridin-3-yl)carbamate in small, pre-weighed portions until a significant amount of undissolved solid remains, ensuring a saturated solution.
-
Equilibration: Seal the vial and place it on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solvent is fully saturated.
-
Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. For optimal clarity, centrifuge the vial at 3000 rpm for 10 minutes. Alternatively, filter the supernatant through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter. This step is critical to prevent suspended solids from inflating the result.
-
Sampling: Using a calibrated micropipette, carefully withdraw a precise volume (e.g., 200 µL) of the clear, saturated supernatant. Transfer this aliquot to a pre-weighed vial.
-
Solvent Removal: Evaporate the solvent from the aliquot vial completely. This can be achieved using a rotary evaporator, a vacuum centrifuge, or by gently blowing a stream of dry nitrogen over the liquid.
-
Final Weighing: Once the residue is completely dry and free of solvent, weigh the vial again. The difference between this final mass and the initial mass of the empty vial is the mass of the dissolved solute.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Aliquot (mL)
Conclusion
tert-Butyl (4-mercaptopyridin-3-yl)carbamate demonstrates a favorable solubility profile for synthetic organic chemistry. Its Boc group drives solubility in a wide array of common aprotic and protic organic solvents, including ethyl acetate, dioxane, acetone, methanol, and chloroform. Conversely, it is expected to be insoluble in the extremes of polarity, such as water and alkane solvents like petroleum ether. For applications requiring precise concentration knowledge, the provided experimental protocol offers a reliable method for quantitative determination. This comprehensive understanding of solubility is essential for optimizing reaction conditions, improving purification efficiency, and advancing the development of novel therapeutics.
References
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Boc-Protected Amino Groups , Organic Chemistry Portal. [Link]
-
Gemoets, H. P. L., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development. [Link]
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Scope for the deprotection of N-Boc amines , ResearchGate. [Link]
-
tert-Butyl (4-mercaptopyridin-3-yl)carbamate Product Page , Bide Pharmatech. [Link]
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A Technical Guide to the Research Applications of Mercaptopyridine Derivatives
Abstract
Mercaptopyridine derivatives represent a versatile class of organosulfur compounds that have garnered significant attention across diverse scientific disciplines. Their unique chemical architecture, characterized by a pyridine ring functionalized with a thiol group, imparts a rich reaction chemistry and a propensity for coordination with metal ions and surfaces. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the expanding applications of these compounds in cutting-edge research. We will delve into their pivotal roles in drug discovery and development, from anticancer and antimicrobial agents to components of advanced drug delivery systems. Furthermore, this guide will illuminate their utility in materials science, particularly in the formation of self-assembled monolayers (SAMs) for surface functionalization and as potent corrosion inhibitors. Finally, we will examine their growing importance in analytical chemistry as sensitive and selective components of chemical sensors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the vast potential of mercaptopyridine derivatives.
Introduction to Mercaptopyridine Derivatives: Structure and Properties
Mercaptopyridines are heterocyclic compounds featuring a pyridine ring substituted with a thiol (-SH) group. The position of the thiol group on the pyridine ring (e.g., 2-, 3-, or 4-mercaptopyridine) significantly influences the molecule's electronic properties, reactivity, and steric hindrance, thereby dictating its specific applications. A key characteristic of mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms.[1] This equilibrium is influenced by factors such as the solvent, pH, and temperature.
The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thiol group makes these molecules excellent ligands for a wide range of metal ions. This chelating ability is fundamental to many of their applications, including their roles as enzyme inhibitors, components of metal-based drugs, and sensing elements in analytical devices.[2] The thiol group also provides a strong anchoring point for covalent attachment to metal surfaces, particularly gold, which is the basis for their extensive use in forming self-assembled monolayers.[3][4]
Synthesis of Mercaptopyridine Derivatives
The synthesis of mercaptopyridine derivatives can be achieved through several established routes. A common and convenient method for preparing 2-mercaptopyridine involves the reaction of 2-chloropyridine with thiourea in an ethanol and aqueous ammonia solution.[1] Historically, 2-mercaptopyridine was first synthesized by heating 2-chloropyridine with calcium hydrogen sulfide.[1]
Derivatives can also be synthesized from precursors that do not already contain a pyridine ring. For instance, microwave-assisted condensation of α,β-unsaturated ketones, malononitrile, and a thiol, in the presence of a base catalyst, can yield mercaptopyridine derivatives.[1] The choice of synthetic route often depends on the desired substitution pattern on the pyridine ring and the availability of starting materials.
For the synthesis of mercaptopurine, a related and medically important purine analogue, a common industrial method involves the treatment of a purine derivative with phosphorus pentasulfide in a basic solvent like pyridine.[5]
Applications in Drug Discovery and Development
The diverse biological activities of mercaptopyridine derivatives have made them valuable scaffolds in drug discovery and development.
Anticancer Agents
Mercaptopurine (6-MP), a purine analogue, is a well-established chemotherapy agent used in the treatment of acute lymphoblastic leukemia.[6][7] As a purine antagonist, it interferes with DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[7][8] Its mechanism of action involves intracellular conversion to its active metabolite, thioinosine monophosphate (TIMP), which inhibits several enzymes involved in purine metabolism.[8][9] This disruption of DNA and RNA synthesis ultimately leads to apoptosis in cancer cells.[9]
Recent research has also explored novel platinum and palladium complexes of mercaptopyridine as potential anticancer agents.[10] Some of these complexes have demonstrated significant cytotoxic activity against various tumor cell lines, with one platinum-mercaptopyridine complex showing higher activity than the widely used drug cisplatin, particularly against cisplatin-resistant cells.[10]
Antimicrobial Agents
2-Mercaptopyridine N-oxide, also known as pyrithione, and its metal salts (e.g., zinc pyrithione) are widely recognized for their potent antimicrobial properties. Zinc pyrithione is a common active ingredient in anti-dandruff shampoos due to its antifungal activity against Malassezia globosa, the fungus primarily responsible for dandruff. Its mechanism of action is believed to involve the disruption of membrane transport processes and the inhibition of fungal growth by increasing cellular levels of copper.
Other Therapeutic Areas
The immunomodulatory properties of mercaptopurine have led to its off-label use in the management of autoimmune diseases such as Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[6] By inhibiting the proliferation of lymphocytes, mercaptopurine can suppress the overactive immune response that characterizes these conditions.[8]
Applications in Materials Science
The ability of mercaptopyridine derivatives to interact strongly with metal surfaces has led to their widespread use in materials science.
Self-Assembled Monolayers (SAMs)
Mercaptopyridines readily form well-ordered, self-assembled monolayers on gold surfaces.[3][4] The thiol group provides a strong covalent bond with the gold substrate, while the pyridine ring can be oriented to control the surface properties. The formation and structure of these SAMs are influenced by factors such as the solvent, concentration, and pH of the deposition solution.[11]
These SAMs have numerous applications, including:
-
Nanopatterning: Creating well-defined patterns on surfaces at the nanoscale.[4]
-
Biosensors: Functionalizing surfaces for the specific detection of biomolecules.[4]
-
Corrosion Inhibition: Protecting metal surfaces from corrosion.[12][13]
The structure and orientation of the molecules in the SAM can be precisely controlled, allowing for the fine-tuning of surface properties like wettability, adhesion, and biocompatibility.[11]
Corrosion Inhibitors
Mercaptopyridine derivatives have shown excellent performance as corrosion inhibitors for various metals and alloys, particularly in acidic environments.[12][13] They form a protective film on the metal surface, which acts as a barrier to corrosive agents. The inhibition efficiency is dependent on the molecular structure of the derivative, with studies suggesting that 2-mercaptopyridine is a more effective inhibitor than 4-mercaptopyridine due to the formation of a stable chelate with surface metal ions involving both the sulfur and nitrogen atoms.[14]
Applications in Analytical Chemistry
The chelating properties and electrochemical activity of mercaptopyridine derivatives make them valuable components in the development of chemical sensors.
Electrochemical Sensors
4-Mercaptopyridine has been successfully employed as a sensing material for the highly sensitive and selective electrochemical detection of mercury ions (Hg²⁺).[15] In this application, a gold electrode is modified with a self-assembled monolayer of 4-mercaptopyridine. The pyridine nitrogen atom specifically binds to Hg²⁺ ions, causing a measurable change in the electrochemical properties of the electrode surface.[15][16] This sensor has demonstrated a wide detection range and a very low limit of detection, making it suitable for environmental monitoring.[15]
Optical Sensors
Mercaptopyridine derivatives have also been utilized in the development of fiber optic plasmonic sensors for the detection of heavy metal ions.[17] In one such sensor for mercury detection, 4-mercaptopyridine is immobilized on the sensor surface to specifically capture Hg²⁺ ions. The binding event is then amplified by the attachment of gold nanoparticles, leading to a highly sensitive optical response.[17]
Experimental Protocols
Protocol for the Synthesis of 2-Mercaptopyridine
This protocol is based on a commonly used synthetic route.[1]
Materials:
-
2-Chloropyridine
-
Thiourea
-
Ethanol
-
Aqueous Ammonia
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyridine and thiourea in ethanol.
-
Add aqueous ammonia to the solution.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 2-mercaptopyridine, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any remaining impurities.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-mercaptopyridine.
Protocol for the Formation of a 4-Mercaptopyridine SAM on a Gold Surface
This protocol is a general guideline for forming a SAM on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
4-Mercaptopyridine
-
Ethanol (or an appropriate solvent)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Clean the gold substrate thoroughly to remove any organic contaminants. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. Plasma cleaning or piranha solution treatment can also be used for a more rigorous cleaning, but with appropriate safety precautions.
-
Prepare a dilute solution of 4-mercaptopyridine in ethanol (e.g., 1 mM). Deaerate the solution by bubbling with nitrogen gas to prevent oxidative disulfide formation.
-
Immerse the clean gold substrate into the 4-mercaptopyridine solution.
-
Allow the self-assembly process to proceed for a specific duration, which can range from a few minutes to several hours, depending on the desired monolayer quality.
-
After the desired immersion time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The substrate is now coated with a self-assembled monolayer of 4-mercaptopyridine and is ready for characterization or further use.
Future Directions and Emerging Applications
The field of mercaptopyridine derivatives continues to evolve, with ongoing research exploring new applications and refining existing ones. Some of the promising future directions include:
-
Drug Delivery Systems: The ability of mercaptopyridine derivatives to functionalize nanoparticles and other drug carriers is being explored for targeted drug delivery applications.
-
Molecular Electronics: The well-defined structure of SAMs formed from mercaptopyridine derivatives makes them attractive candidates for use in molecular electronic devices.
-
Catalysis: Mercaptopyridine derivatives can act as ligands for transition metal catalysts, and research is ongoing to develop new catalytic systems with enhanced activity and selectivity.[1]
Conclusion
Mercaptopyridine derivatives are a class of compounds with a remarkable breadth of applications in scientific research. Their unique combination of a pyridine ring and a thiol group provides a versatile platform for the development of new technologies in medicine, materials science, and analytical chemistry. As our understanding of their fundamental properties continues to grow, we can expect to see even more innovative applications of these fascinating molecules in the years to come.
Data Presentation
Table 1: Overview of Mercaptopyridine Derivative Applications
| Application Area | Specific Application | Mercaptopyridine Derivative | Key Function |
| Drug Discovery | Anticancer Therapy | Mercaptopurine | Purine antagonist, inhibits DNA synthesis[7][8] |
| Antimicrobial Agents | 2-Mercaptopyridine N-oxide (Pyrithione) | Antifungal and antibacterial | |
| Autoimmune Diseases | Mercaptopurine | Immunosuppressant[6] | |
| Materials Science | Self-Assembled Monolayers | 2- and 4-Mercaptopyridine | Surface functionalization[3][4] |
| Corrosion Inhibition | 2- and 4-Mercaptopyridine | Forms a protective layer on metal surfaces[12][13] | |
| Analytical Chemistry | Electrochemical Sensors | 4-Mercaptopyridine | Selective detection of heavy metal ions[15][16] |
| Optical Sensors | 4-Mercaptopyridine | Signal amplification in plasmonic sensors[17] |
Visualizations
Figure 1: A logical diagram illustrating the diverse applications of mercaptopyridine derivatives across major research fields.
Figure 2: A workflow diagram outlining the key steps for forming a self-assembled monolayer of mercaptopyridine on a gold surface.
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A comparative electrochemical study of electrosorbed 2- and 4-mercaptopyridines and their application as corrosion inhibitors at C60 steel - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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(PDF) SYNTHESIS OF NEW TWO DERIVATIVES OF 6-MERCAPTOPURINE (6MP) 6-[5-PYRIDINE-4-YL-1, 2, 3, 4-OXADIAZOLE-2-YL)DITHIOL]-9H-PURINE (38) AND 9H-PURINE-6-YL-BENYLDITHIOCARBAMATE (45) WITH CYTOTOXICITY RESULTS - ResearchGate. (2012, January). Retrieved January 25, 2026, from [Link] DITHIOL-9H-PURINE_38_AND_9H-PURINE-6-YL-BENYLDITHIOCARBAMATE_45_WITH_CYTOTOXICITY_RESULTS
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Complex Surface Chemistry of 4-Mercaptopyridine Self-Assembled Monolayers on Au(111) - CONICET. (2012, April 12). Retrieved January 25, 2026, from [Link]
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4-Mercaptopyridine Modified Fiber Optic Plasmonic Sensor for Sub-nM Mercury (II) Detection. (2020, November 4). Retrieved January 25, 2026, from [Link]
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Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. (n.d.). Retrieved January 25, 2026, from [Link]
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Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II) | Bentham Science. (n.d.). Retrieved January 25, 2026, from [Link]
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Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - NIH. (2022, August 2). Retrieved January 25, 2026, from [Link]
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A Technical Guide to the Electrophilic and Nucleophilic Reactivity of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
Executive Summary
Tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique trifunctional architecture, comprising a pyridine ring, a mercaptan group, and a Boc-protected amine, provides a versatile platform for synthesizing complex molecular scaffolds. Understanding the distinct reactivity of its electrophilic and nucleophilic centers is paramount for its strategic deployment in synthetic chemistry. This guide provides an in-depth analysis of the molecule's electronic landscape, delineates its primary reactive sites, and offers practical, field-proven protocols for its chemical manipulation. We will explore the causality behind its reactivity, grounded in established chemical principles, to empower researchers in leveraging this valuable building block for novel therapeutic discovery.
Molecular Structure and Electronic Properties
The reactivity of tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a direct consequence of the interplay between its three core functional groups. A foundational understanding of their individual electronic contributions is essential.
Figure 1: Chemical Structure of the Topic Compound.
-
Pyridine Ring : As a heteroaromatic system, the nitrogen atom's electronegativity renders the pyridine ring electron-deficient compared to benzene. This inherent property makes the ring carbons susceptible to nucleophilic attack and generally resistant to electrophilic aromatic substitution.[1][2] Electrophilic attack, when forced, preferentially occurs at the C3 (meta) position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates.[1]
-
Mercapto Group (-SH) : The thiol group is the most prominent nucleophilic center in the molecule. It exists in equilibrium with its conjugate base, the thiolate anion (-S⁻), which is a significantly more potent nucleophile.[3][4] The acidity of the thiol is a critical parameter governing its nucleophilicity.
-
Tert-Butoxycarbonyl (Boc) Protected Amine (-NHBoc) : The Boc group serves a dual purpose. Primarily, it is a protecting group that prevents the amine from undergoing unwanted reactions.[5] The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, drastically reducing the amine's nucleophilicity and basicity.[6] This electronic delocalization also influences the pyridine ring, though its effect is modulated by the competing resonance with the carbonyl.
Analysis of Nucleophilic Sites
Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. This molecule possesses several potential nucleophilic centers, but their reactivity varies dramatically.
The Thiolate Anion: The Predominant Nucleophile
Under basic or even neutral aqueous conditions, the thiol group can deprotonate to form a thiolate anion. This anion is the most powerful and synthetically useful nucleophilic site on the molecule.
-
Causality of Reactivity : The thiolate's high nucleophilicity stems from several factors. The sulfur atom is large and polarizable, making it a "soft" nucleophile according to Hard and Soft Acid-Base (HSAB) theory.[3] This softness allows for favorable orbital overlap with a wide range of soft electrophiles, such as alkyl halides and Michael acceptors. Furthermore, the negative charge is localized on the sulfur, making it highly available for reaction.
-
Governing Factors : The extent of thiol deprotonation, and thus the concentration of the highly reactive thiolate, is governed by the pH of the medium and the pKa of the thiol. The pKa of the related 4-mercaptopyridine is approximately 8.86.[7][8] The presence of the adjacent amino-carbamate group may slightly alter this value, but it provides a reliable estimate for experimental design. At a pH above 9, the thiol will be predominantly in its highly nucleophilic thiolate form.
Common reactions exploiting this site include:
-
S-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to form thioethers.
-
Michael Addition : Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Thiol-Disulfide Exchange : Reaction with disulfides to form new disulfide bonds, a cornerstone of bioconjugation chemistry.[9][10][11]
The Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. It can react with strong electrophiles, primarily protons (acting as a base) and alkylating agents.
-
Causality of Reactivity : In the hierarchy of nucleophilicity within this molecule, the pyridine nitrogen is significantly weaker than the thiolate anion. Under basic conditions where the thiolate is present, electrophiles will overwhelmingly react at the sulfur. However, under acidic conditions where the thiol is protonated and unreactive, the pyridine nitrogen can be targeted. Its reaction with an electrophile leads to the formation of a positively charged pyridinium salt.
The Carbamate and Amine Nitrogens
The nitrogen atom of the Boc-protected amine is a very poor nucleophile. The resonance delocalization of its lone pair into the carbonyl oxygen significantly reduces its electron-donating ability.[6] This is the fundamental principle of the Boc protecting group: to render the amine non-nucleophilic until its removal is desired.[5]
Analysis of Electrophilic Sites
Electrophiles are electron-deficient species that accept an electron pair. The primary electrophilic character of this molecule resides in the carbon atoms of the electron-deficient pyridine ring and the carbamate carbonyl.
Pyridine Ring Carbons
The electron-withdrawing nature of the ring nitrogen makes the carbon atoms, particularly at the C2 and C6 positions (ortho to the nitrogen), electrophilic and susceptible to attack by strong nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions.[2]
-
Causality of Reactivity : The stability of the intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack dictates the regioselectivity. Attack at C2 or C6 allows the negative charge to be delocalized onto the electronegative ring nitrogen, which is a highly stabilizing interaction. The presence of a good leaving group is typically required for a successful SNAr reaction. While this molecule does not have an innate leaving group on the ring, its inherent electrophilicity is a key feature. Direct C-H functionalization with certain nucleophiles under specific catalytic conditions is also a possibility.[12][13]
The Carbamate Carbonyl Carbon
The carbonyl carbon of the Boc group is inherently electrophilic due to the polarization of the C=O bond. While it can be attacked by strong nucleophiles, the carbamate linkage is generally stable under neutral and basic conditions. Its most significant electrophilic reaction is the mechanism of its own removal.
-
Causality of Reactivity : Under strong acidic conditions (e.g., trifluoroacetic acid, TFA), the carbonyl oxygen is protonated. This protonation makes the carbonyl carbon significantly more electrophilic. The carbamate then collapses, typically through the formation of a stable tert-butyl cation and carbamic acid, which decarboxylates to liberate the free amine. This deprotection strategy unmasks a new nucleophilic site (the 3-amino group) for subsequent synthetic steps.
Summary of Reactive Sites
The molecule's reactivity can be strategically controlled by adjusting reaction conditions, particularly pH.
Caption: A conceptual map of the primary reactive centers.
| Site | Type | Relative Reactivity | Optimal Conditions for Reaction |
| Thiol Sulfur (-S⁻) | Nucleophilic | Very High | Basic (pH > 9) |
| Pyridine Nitrogen | Nucleophilic | Moderate | Acidic (for protonation) or Anhydrous with strong electrophiles |
| Pyridine C2/C6 | Electrophilic | Moderate | Presence of a strong nucleophile |
| Carbamate Carbonyl | Electrophilic | Low (High when protonated) | Strongly Acidic (e.g., TFA) for deprotection |
| Amine Nitrogen | Nucleophilic | Very Low (Protected) | Not reactive until Boc group is removed |
Experimental Protocols
The following protocols are designed to be self-validating systems for probing the key reactive sites of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.
Protocol: Probing Nucleophilicity via S-Alkylation
This experiment confirms the superior nucleophilicity of the thiol group. The successful formation of the thioether product can be easily monitored by TLC and confirmed by NMR and MS.
Objective : To perform a selective S-alkylation, demonstrating the thiol as the primary nucleophilic site.
Methodology :
-
To a stirred solution of tert-Butyl (4-mercaptopyridin-3-yl)carbamate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF, 10 mL/mmol), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the resulting suspension for 15-20 minutes to facilitate the formation of the thiolate anion.
-
Add the electrophile, for example, benzyl bromide (1.1 eq), dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Causality : The use of a mild base like K₂CO₃ is sufficient to deprotonate the thiol (pKa ~8.9) but not strong enough to deprotonate other sites or promote side reactions. The thiolate formed reacts rapidly with the soft electrophile (benzyl bromide), validating its role as the dominant nucleophile.
Caption: Workflow for selective S-alkylation.
Protocol: Unmasking a Nucleophile via Boc-Deprotection
This procedure demonstrates the lability of the Boc group under acidic conditions, which unmasks the amine functionality for subsequent reactions.
Objective : To remove the Boc protecting group and generate the corresponding 3-amino-4-mercaptopyridine derivative.
Methodology :
-
Dissolve tert-Butyl (4-mercaptopyridin-3-yl)carbamate (1.0 eq) in a minimal amount of Dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add Trifluoroacetic Acid (TFA, 10-20 eq) dropwise. The reaction is often accompanied by gas (isobutylene) evolution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue, the TFA salt of the product, can be used directly or neutralized by careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with an organic solvent.
Causality : TFA is a strong acid that protonates the carbamate carbonyl, initiating the cleavage of the tert-butyl group as a stable carbocation. This protocol is a standard and reliable method for Boc deprotection, showcasing the chemical switch that transforms a non-nucleophilic site into a reactive one.[5]
Conclusion and Future Outlook
Tert-Butyl (4-mercaptopyridin-3-yl)carbamate presents a well-defined and predictable reactivity profile, making it a highly valuable tool for chemical biologists and medicinal chemists. Its reactivity is dominated by the soft, highly potent nucleophilicity of the thiolate anion, which can be selectively targeted under mild basic conditions. Conversely, the electrophilic sites on the pyridine ring and the acid-labile nature of the Boc protecting group provide orthogonal handles for molecular elaboration. By carefully selecting reaction conditions, researchers can precisely control which site engages in a chemical transformation, enabling the streamlined synthesis of complex, biologically active molecules. Future work will likely focus on expanding the utility of this scaffold in covalent inhibitor design and targeted protein modification.
References
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[Journal] Elshaarawy, R. F. M., & Janiak, C. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1413. Available at: [Link]
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[Online] ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Available at: [Link]
-
[Journal] The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Publishing. Available at: [Link]
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[Journal] Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]
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[Online] Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Available at: [Link]
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[Journal] Carter, P. J., et al. (2020). Adding to the Family of Copper Complexes Featuring Borohydride Ligands Based on 2-Mercaptopyridyl Units. Inorganics, 8(11), 62. Available at: [Link]
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[Journal] Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(28), 10831–10837. Available at: [Link]
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[Journal] Wilson, J. W., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of Medicinal Chemistry, 58(24), 9502–9512. Available at: [Link]
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[Online] ResearchGate. Selective functionalization of pyridine‐activated amines over carbamate.... ResearchGate. Available at: [Link]
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[Online] PubChem. tert-Butyl (3-formylpyridin-4-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
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[Video] The Organic Chemistry Tutor. (2017). Electrophilic substitution reactions - pyridine. YouTube. Available at: [Link]
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[Online] PubChem. 4-Mercaptopyridine. National Center for Biotechnology Information. Available at: [Link]
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[Journal] Tars, K., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Pharmaceuticals, 14(3), 235. Available at: [Link]
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[Video] Khan Academy. Identifying nucleophilic and electrophilic centers. Khan Academy. Available at: [Link]
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[Online] ResearchGate. Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate. Available at: [Link]
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[Online] ResearchGate. An Application of Borane As a Protecting Group for Pyridine. ResearchGate. Available at: [Link]
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[Online] ResearchGate. Thiol-disulfide exchange. A and B. A simplified model shows the.... ResearchGate. Available at: [Link]
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[Journal] The Royal Society of Chemistry. Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. RSC Publishing. Available at: [Link]
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[Online] Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Available at: [Link]
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[Journal] Clawson, G. A. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Toxicology Mechanisms and Methods, 25(8), 571-596. Available at: [Link]
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[Journal] Siddiqui, N., et al. (2011). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Der Pharma Chemica, 3(4), 38-46. Available at: [Link]
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[Journal] Basu, B., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(5), 1917–1920. Available at: [Link]
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[Online] ResearchGate. Thiol-disulfide exchange. (a) Functionalizing compounds with a.... ResearchGate. Available at: [Link]
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[Journal] Li, P., et al. (2013). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 18(1), 895-907. Available at: [Link]
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[Journal] Journal of Nuclear Medicine. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. JNM. Available at: [Link]
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[Online] ChemistryViews. Selective C-4 Alkylation of Pyridines. ChemistryViews. Available at: [Link]
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[Online] Master Organic Chemistry. Nucleophiles and Electrophiles. Master Organic Chemistry. Available at: [Link]
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[Online] ResearchGate. Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ResearchGate. Available at: [Link]
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[Journal] Organic Chemistry Research. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research. Available at: [Link]
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[Video] All 'Bout Chemistry. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]
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[PDF] University of Babylon. Pyridines. Available at: [Link]
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[Journal] The Royal Society of Chemistry. On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. Available at: [Link]
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[Online] ChemBK. 4-Mercaptopyridine. ChemBK. Available at: [Link]
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[Video] OCer. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link]
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[Journal] Chemical Science. Radical chain monoalkylation of pyridines. RSC Publishing. Available at: [Link]
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[Online] Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Facile and High-Fidelity Boc Deprotection of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
Introduction: Strategic Amine Unmasking in Heterocyclic Scaffolds
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of chemical conditions and its facile, clean removal under acidic treatment.[1] This protecting group is instrumental in multi-step syntheses, particularly in peptide and pharmaceutical chemistry, where precise control over reactive amine functionalities is paramount.[1]
This document provides a detailed protocol and technical guide for the deprotection of tert-Butyl (4-mercaptopyridin-3-yl)carbamate to yield 3-amino-4-mercaptopyridine. This target molecule is a valuable heterocyclic building block, integrating both a nucleophilic thiol and an amino group on a pyridine core, making it a versatile precursor for the synthesis of complex pharmaceutical agents and functional materials.
The primary challenge in this specific transformation lies in the inherent nucleophilicity of the mercapto (-SH) group. During the acid-mediated cleavage of the Boc group, a reactive tert-butyl cation is generated.[2][3] This cation can irreversibly alkylate the sulfur atom, leading to the formation of an undesired S-tert-butylated byproduct. Therefore, the protocol must be optimized to ensure quantitative removal of the Boc group while completely suppressing this side reaction through the strategic use of cation scavengers.
The Chemistry of Acid-Labile Deprotection
The cleavage of a Boc-protected amine is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[3][4][5] The mechanism proceeds through a well-understood pathway:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, activating the carbamate for cleavage.[6]
-
C-O Bond Cleavage: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[6]
-
Amine Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, typically forming a TFA salt.[6]
The critical side reaction stems from the liberated tert-butyl cation, an electrophile that readily reacts with available nucleophiles.[2] The thiol group on the pyridine ring is a potent nucleophile, making it highly susceptible to this S-alkylation. To mitigate this, a "scavenger" is added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate's functional groups, effectively trapping the cation and preventing byproduct formation.[2][7] For sulfur-containing compounds, thioanisole is a highly effective and commonly used scavenger.[8]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the Boc deprotection, from the initial reaction setup to the isolation of the final product.
Caption: Workflow for Boc deprotection of the target molecule.
Detailed Protocol: Boc Deprotection with TFA
This protocol is optimized for a 0.5 mmol scale reaction. Reagents and volumes can be scaled proportionally.
4.1. Materials and Reagents
| Reagent | Role | Supplier Example | Grade |
| tert-Butyl (4-mercaptopyridin-3-yl)carbamate | Starting Material | N/A | >95% Purity |
| Dichloromethane (DCM) | Solvent | Sigma-Aldrich | Anhydrous, >99.8% |
| Trifluoroacetic Acid (TFA) | Deprotection Reagent | Sigma-Aldrich | Reagent Grade, >99% |
| Thioanisole | Cation Scavenger | Sigma-Aldrich | ReagentPlus®, 99% |
| Diethyl Ether (Et₂O) | Trituration Solvent | Fisher Scientific | ACS Grade, Anhydrous |
4.2. Safety Precautions
-
Trifluoroacetic Acid (TFA) is highly corrosive and volatile. Handle it exclusively within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or laminate).
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
The reaction generates carbon dioxide gas; ensure the reaction vessel is not a closed system to prevent pressure buildup.[3]
4.3. Step-by-Step Procedure
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl (4-mercaptopyridin-3-yl)carbamate (0.5 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (5 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Scavenger Addition: Add thioanisole (2.5 mmol, 5.0 equiv) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the internal temperature reaches 0°C.
-
Deprotection: Slowly, add trifluoroacetic acid (5 mL, ~50% v/v solution) dropwise to the stirring mixture over 5 minutes.[9] A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[10][11] A typical TLC system would be 10% Methanol in DCM. The product amine salt will have a much lower Rf value than the Boc-protected starting material.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the DCM and TFA.
-
To the resulting oil or semi-solid, add cold diethyl ether (~15-20 mL). The product, as a TFA salt, is typically insoluble in ether and should precipitate.
-
Stir the suspension vigorously for 15-20 minutes to break up any clumps and ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration, washing the solid with two small portions of cold diethyl ether (2 x 5 mL) to remove residual scavenger and any soluble impurities.
-
Dry the isolated solid under high vacuum for several hours to yield the 3-amino-4-mercaptopyridine as its trifluoroacetate salt. The product is typically used in the next step without further purification.
-
Key Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Anhydrous | Excellent solubility for the substrate and inert under acidic conditions. |
| Acid | Trifluoroacetic Acid (TFA) | Strong acid that provides rapid and clean cleavage of the Boc group.[1] |
| Acid Concentration | ~20-50% TFA in DCM | A balance between reaction speed and moderation. 100% TFA can sometimes be less effective.[9] |
| Scavenger | Thioanisole (5 equivalents) | Highly effective at trapping the tert-butyl cation, preventing S-alkylation of the thiol. |
| Temperature | 0°C to Room Temperature | Initial cooling helps control any exotherm, while room temperature ensures the reaction goes to completion. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection; should be confirmed by reaction monitoring. |
| Typical Yield | >90% (as crude TFA salt) | The reaction is generally high-yielding and clean when a scavenger is used. |
Troubleshooting Guide
-
Incomplete Reaction: If monitoring shows significant starting material remaining after 2 hours, an additional portion of TFA can be added, or the reaction time can be extended. Ensure reagents, especially the solvent, are anhydrous, as water can slow the reaction.[12]
-
Presence of S-tert-butylated Byproduct: This indicates insufficient scavenging of the tert-butyl cation. Ensure the correct stoichiometry of the scavenger was used. In subsequent runs, the amount of scavenger can be increased.
-
Product is Oily/Gummy, Fails to Precipitate: This can occur if the product salt has some solubility in ether or if residual solvent remains. Try concentrating the crude material more thoroughly, using a colder precipitation solvent, or scratching the inside of the flask to induce crystallization. An alternative is to use a different non-polar solvent like hexane for trituration.
-
Neutralizing the TFA Salt: If the free amine is required for a subsequent step, the TFA salt can be neutralized. A common method is to dissolve the salt in a suitable solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or use a solid-supported base like Amberlyst A21 resin to avoid an aqueous work-up.[10][13] Care must be taken as the free aminothiol may be prone to oxidation.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Musacchio, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24435-24439. Available at: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1431-1434. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Hartwig, S., et al. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1894–1902. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
G. G. de la Cuesta, et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21, 8071-8075. Available at: [Link]
- Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
Wang, F., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Molecules, 19(11), 18385–18403. Available at: [Link]
- Carpino, L. A., et al. (2002). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In M. Goodman (Ed.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 125-131). Thieme.
- Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine.
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Available at: [Link]
Sources
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handling and storage conditions for "tert-Butyl (4-mercaptopyridin-3-yl)carbamate"
Introduction
tert-Butyl (4-mercaptopyridin-3-yl)carbamate (CAS No. 139460-10-9) is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, bioconjugation, and materials science. Its structure incorporates a pyridine ring, a reactive thiol (mercaptan) group, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functional groups makes it a versatile building block for a variety of applications. The thiol group provides a nucleophilic handle for conjugation to electrophiles or for surface modification, particularly on noble metals like gold. [1]The Boc-protected amine allows for selective deprotection and subsequent functionalization, enabling the synthesis of more complex molecules.
These application notes provide a comprehensive guide to the safe handling, storage, and utilization of tert-butyl (4-mercaptopyridin-3-yl)carbamate, drawing upon established principles for handling mercaptans and Boc-protected compounds, and supplemented with available data for this specific reagent.
Chemical and Physical Properties
| Property | Value | Source/Rationale |
| CAS Number | 139460-10-9 | Chemical Supplier Data |
| Molecular Formula | C₁₀H₁₄N₂O₂S | Calculated |
| Molecular Weight | 226.30 g/mol | Calculated |
| Appearance | Likely a solid (white to off-white or pale yellow) | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. [2]Limited solubility in water. | General solubility of Boc-protected compounds and mercaptans. |
| Stability | Sensitive to air and light. The Boc group is acid-labile. [3][4] | General stability of thiols and Boc-protecting groups. |
Safe Handling and Personal Protective Equipment (PPE)
The presence of a mercaptan functional group necessitates strict adherence to safety protocols to mitigate risks associated with its potent odor and potential toxicity.
Core Handling Principles:
-
Ventilation: All handling of tert-butyl (4-mercaptopyridin-3-yl)carbamate, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood.
-
Odor Control: The characteristic pungent odor of mercaptans can be detected at very low concentrations. [2]Consider using a secondary containment system (e.g., a glove box) for particularly sensitive applications or when handling larger quantities.
-
Inert Atmosphere: Due to the susceptibility of the thiol group to oxidation, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to maintain the integrity of the compound.
Personal Protective Equipment (PPE):
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: In situations where fume hood use is not feasible or in the event of a spill, a respirator with an appropriate organic vapor cartridge is necessary.
Storage Conditions
Proper storage is critical to ensure the long-term stability and efficacy of tert-butyl (4-mercaptopyridin-3-yl)carbamate.
| Condition | Recommendation | Rationale |
| Temperature | -20°C | To minimize thermal decomposition and slow down potential side reactions. [2] |
| Atmosphere | Store under an inert atmosphere (nitrogen or argon). | To prevent oxidation of the thiol group to form disulfides. |
| Light | Protect from light. Store in an amber vial or a container wrapped in aluminum foil. | To prevent light-induced degradation. |
| Container | Tightly sealed container. | To prevent exposure to moisture and air. |
Long-Term vs. Short-Term Storage:
-
Long-Term (months to years): Adherence to all the above recommendations is crucial.
-
Short-Term (days to weeks): While refrigeration (2-8°C) may be acceptable for very short periods, storage at -20°C is always preferable.
Experimental Protocols
The following protocols are provided as a starting point for common applications involving tert-butyl (4-mercaptopyridin-3-yl)carbamate. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution for use in subsequent reactions.
Materials:
-
tert-Butyl (4-mercaptopyridin-3-yl)carbamate
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Inert gas (nitrogen or argon)
-
Vials with septa
-
Syringes and needles
Procedure:
-
Pre-weighing Preparation: Allow the container of tert-butyl (4-mercaptopyridin-3-yl)carbamate to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, quickly weigh the desired amount of the compound into a clean, dry vial.
-
Inerting the Vial: Immediately flush the vial with a gentle stream of inert gas and seal with a septum.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved. If necessary, brief sonication can be used.
-
Storage: Store the stock solution at -20°C under an inert atmosphere and protected from light. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a stock solution of tert-butyl (4-mercaptopyridin-3-yl)carbamate.
Protocol 2: General Procedure for Thiol-Ene "Click" Reaction
The thiol group of tert-butyl (4-mercaptopyridin-3-yl)carbamate can readily participate in thiol-ene "click" reactions, a powerful method for bioconjugation and materials synthesis. This protocol provides a general guideline.
Materials:
-
Stock solution of tert-butyl (4-mercaptopyridin-3-yl)carbamate
-
Alkene-containing substrate
-
Photoinitiator (e.g., DMPA) or radical initiator (e.g., AIBN)
-
Degassed reaction solvent (e.g., THF, methanol)
-
UV lamp (for photoinitiation)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkene-containing substrate in the degassed solvent.
-
Addition of Thiol: Add the desired molar equivalent of the tert-butyl (4-mercaptopyridin-3-yl)carbamate stock solution to the reaction mixture.
-
Initiator Addition: Add the initiator (typically 1-5 mol%).
-
Reaction Initiation:
-
Photoinitiation: Irradiate the reaction mixture with a UV lamp at the appropriate wavelength for the chosen photoinitiator.
-
Thermal Initiation: Heat the reaction mixture to the appropriate temperature for the chosen thermal initiator.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, NMR).
-
Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary) and purify the product using standard techniques such as column chromatography.
Caption: General workflow for a thiol-ene "click" reaction.
Protocol 3: Boc Deprotection
The Boc protecting group can be removed under acidic conditions to liberate the free amine, which can then be used in subsequent synthetic steps. [3][4] Materials:
-
tert-Butyl (4-mercaptopyridin-3-yl)carbamate or its derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Inert gas (nitrogen or argon)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM in a round-bottom flask under an inert atmosphere.
-
Acid Addition: Cool the solution in an ice bath and slowly add an excess of TFA (e.g., 20-50% v/v). Caution: The reaction can be exothermic and may evolve gas (isobutylene and CO₂). [4]3. Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Product Isolation: The resulting amine salt can be used directly or neutralized with a mild base and purified as needed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield in thiol-ene reaction | Oxidation of the thiol; Incomplete reaction. | Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere. Increase reaction time or initiator concentration. |
| Compound degradation during storage | Exposure to air, light, or moisture. | Re-evaluate storage conditions. Ensure the container is tightly sealed and stored at -20°C under an inert atmosphere and protected from light. |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the concentration of TFA or prolong the reaction time. |
References
-
Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. ACS Omega. Available at: [Link]
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Polymeric 2-mercaptopyridine and 2-mercapto-nitrobenzene derivatives. New reagents for peptide synthesis. PubMed. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
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Application Notes and Protocols: Tert-Butyl (4-mercaptopyridin-3-yl)carbamate as a Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Heterobifunctional Linker for Advanced Bioconjugates
The field of bioconjugation is continually advancing, demanding more sophisticated tools to create stable and effective therapeutic and diagnostic agents. Antibody-drug conjugates (ADCs), for instance, rely on the critical interplay between the antibody, the cytotoxic payload, and the linker that connects them.[1][2] The linker is not merely a spacer but a key determinant of the ADC's stability, pharmacokinetics, and mechanism of action.[3] Here, we introduce tert-butyl (4-mercaptopyridin-3-yl)carbamate, a heterobifunctional linker with significant potential for the development of next-generation bioconjugates.
This linker incorporates three key chemical features:
-
A mercaptopyridine moiety : The thiol group on the pyridine ring provides a reactive handle for conjugation to biomolecules, typically through the formation of a disulfide bond with a native or engineered cysteine residue.
-
A carbamate linkage : Carbamates are frequently employed in linker technologies for their stability and can be engineered for controlled release.[4]
-
A Boc-protected amine : The tert-butoxycarbonyl (Boc) protecting group offers a stable way to mask a primary amine.[5] This amine can be deprotected under specific acidic conditions to reveal a nucleophilic site for the attachment of a payload or another molecule.[6]
This unique combination of functionalities allows for a sequential and controlled approach to bioconjugation, making it an attractive candidate for constructing complex biomolecular architectures.
Mechanism of Action: A Stepwise Approach to Bioconjugation
The utility of tert-butyl (4-mercaptopyridin-3-yl)carbamate lies in its ability to facilitate a two-step conjugation strategy. This approach provides greater control over the final bioconjugate's composition and purity.
Step 1: Conjugation to a Biomolecule via the Mercaptopyridine Moiety
The primary mode of conjugation for the mercaptopyridine group is through a thiol-disulfide exchange reaction with a free thiol on a biomolecule, such as a cysteine residue on an antibody or protein. This reaction is highly specific and proceeds under mild physiological conditions, forming a stable disulfide bond.
Alternatively, the thiol group can react with a maleimide-functionalized biomolecule via a Michael addition reaction, forming a stable thioether bond.[] This is a widely used strategy in bioconjugation for its efficiency and selectivity.[8]
Step 2: Deprotection and Payload Attachment
Following the conjugation of the linker to the biomolecule, the Boc-protecting group on the amine can be removed. The Boc group is stable under a wide range of conditions but can be efficiently cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA).[6][9] This orthogonality is a key advantage, as it allows for the purification of the biomolecule-linker conjugate before proceeding to the next step.
Once deprotected, the newly exposed primary amine serves as a nucleophilic handle for the attachment of a payload molecule. This payload could be a small molecule drug, a fluorescent dye, a chelating agent, or any other molecule of interest that has been functionalized with an appropriate electrophilic group (e.g., an activated ester, isocyanate, or aldehyde).
Below is a diagram illustrating the proposed sequential bioconjugation workflow.
Caption: Proposed workflow for bioconjugation using tert-butyl (4-mercaptopyridin-3-yl)carbamate.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific biomolecules and payloads.
Protocol 1: Conjugation of the Linker to a Thiol-Containing Biomolecule
This protocol describes the conjugation of tert-butyl (4-mercaptopyridin-3-yl)carbamate to a biomolecule containing a free thiol, such as a reduced antibody.
Materials:
-
Thiol-containing biomolecule (e.g., reduced IgG)
-
tert-Butyl (4-mercaptopyridin-3-yl)carbamate
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1 mM EDTA
-
Reducing agent (optional, for generating free thiols): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: e.g., N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Biomolecule Preparation: If the biomolecule does not have accessible free thiols, they can be generated by reducing disulfide bonds. For an antibody, incubation with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C is typically sufficient.[10] The excess reducing agent should be removed by SEC or dialysis against the Conjugation Buffer.
-
Linker Solution Preparation: Dissolve a 5-10 fold molar excess of tert-butyl (4-mercaptopyridin-3-yl)carbamate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with Conjugation Buffer.
-
Conjugation Reaction: Add the linker solution to the prepared biomolecule solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, a small molar excess of a quenching reagent like N-acetylcysteine can be added.
-
Purification: Remove the excess linker and other small molecules by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: The resulting biomolecule-linker conjugate can be characterized by UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR, if the linker has a chromophore), mass spectrometry, and SDS-PAGE.
Protocol 2: Boc-Deprotection of the Biomolecule-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Biomolecule-linker conjugate from Protocol 1
-
Deprotection Reagent: Anhydrous trifluoroacetic acid (TFA)
-
Scavenger (optional): e.g., triethylsilane or anisole
-
Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system: SEC or dialysis
Procedure:
-
Lyophilization: The purified biomolecule-linker conjugate should be lyophilized to remove all water.
-
Deprotection Reaction: Resuspend the lyophilized conjugate in a solution of 95% TFA, 2.5% water, and 2.5% scavenger. The scavenger helps to prevent side reactions with the tert-butyl cation that is formed.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Neutralization: Carefully neutralize the reaction mixture by adding it dropwise to a chilled Neutralization Buffer.
-
Purification: Immediately purify the deprotected conjugate by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4) to remove TFA and other small molecules.
Protocol 3: Payload Conjugation to the Deprotected Biomolecule-Linker
This protocol describes the final step of attaching a payload to the exposed amine on the linker.
Materials:
-
Deprotected biomolecule-linker conjugate from Protocol 2
-
Amine-reactive payload (e.g., NHS-ester functionalized drug)
-
Conjugation Buffer: PBS, pH 7.4-8.0
-
Purification system: SEC or dialysis
Procedure:
-
Payload Solution Preparation: Dissolve the amine-reactive payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add a 3-5 fold molar excess of the payload solution to the deprotected biomolecule-linker conjugate solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess payload and other small molecules by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Final Characterization: Characterize the final bioconjugate using methods such as UV-Vis spectroscopy, mass spectrometry, HPLC, and functional assays to confirm the successful conjugation and determine the final DAR.
Data Presentation and Interpretation
The successful synthesis of the final bioconjugate should be confirmed at each major step. The following table provides a summary of key parameters to monitor.
| Step | Parameter to Monitor | Analytical Technique | Expected Outcome |
| Protocol 1 | Linker-to-Biomolecule Ratio | Mass Spectrometry, UV-Vis (if applicable) | Increase in mass corresponding to the number of attached linkers. |
| Protocol 2 | Boc-Deprotection | Mass Spectrometry | Decrease in mass corresponding to the loss of the Boc group. |
| Protocol 3 | Final DAR | UV-Vis Spectroscopy, Mass Spectrometry, HPLC | Further increase in mass and characteristic absorbance of the payload. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency in Protocol 1 | Incomplete reduction of biomolecule thiols; Inactive linker | Ensure complete removal of reducing agent before adding the linker; Check the purity and activity of the linker. |
| Biomolecule precipitation during deprotection | Harsh acidic conditions | Optimize TFA concentration and reaction time; Ensure rapid and efficient neutralization. |
| Low payload incorporation in Protocol 3 | Hydrolysis of the amine-reactive payload; Incomplete deprotection | Prepare payload solution immediately before use; Confirm complete deprotection by mass spectrometry. |
Conclusion and Future Perspectives
tert-Butyl (4-mercaptopyridin-3-yl)carbamate represents a promising heterobifunctional linker for the construction of well-defined bioconjugates. Its orthogonal functionalities allow for a controlled, stepwise approach to synthesis, which is highly desirable for producing homogeneous and characterizable products. The protocols outlined in this application note provide a starting point for researchers to explore the potential of this versatile linker in their own applications, from the development of novel ADCs to the creation of advanced diagnostic tools. Further studies will be beneficial to fully elucidate the in vivo stability and cleavage characteristics of the resulting disulfide and carbamate bonds.
References
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Lu, J., Jiang, F., Lu, A., & Zhang, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
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d'Ambrosio, M., & Berti, F. (2023). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Bioconjugate Chemistry, 34(3), 399-421. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
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Koch, P., Schollmeyer, D., & Laufer, S. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2216. [Link]
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Sharma, A. K., et al. (2020). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Bioconjugate Chemistry, 31(5), 1347-1358. [Link]
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Wang, Y., et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2719. [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]
-
Pérez-Rojas, J. M., et al. (2020). tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Pharmaceuticals, 13(11), 349. [Link]
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ResearchGate. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. [Link]
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ACS Publications. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction | Bioconjugate Chemistry. [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
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PubMed. tert-Butyl N-(thiophen-2-yl)carbamate. [Link]
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SigutLabs. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. [Link]
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SigutLabs. What Makes a Good Linker for Antibody-Drug Conjugates?. [Link]
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Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
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MDPI. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. [Link]
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National Center for Biotechnology Information. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
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Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
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European Patent Office. METHYLENE CARBAMATE LINKERS FOR USE WITH TARGETED-DRUG CONJUGATES - EP 3082878 B1. [Link]
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Application Note: Strategic Incorporation of tert-Butyl (4-mercaptopyridin-3-yl)carbamate in PROTAC Development for Enhanced Structural Diversity and Function
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Abstract: This technical guide provides a comprehensive overview of the synthesis and application of tert-butyl (4-mercaptopyridin-3-yl)carbamate as a versatile building block in the development of Proteolysis Targeting Chimeras (PROTACs). We present a proposed synthetic route for this novel linker precursor, detailed protocols for its incorporation into a model PROTAC targeting the BRD4 protein, and a suite of robust assays for its biological characterization. The protocols herein are designed to be self-validating, offering researchers a practical framework for exploring the utility of the mercaptopyridine scaffold to enhance PROTAC design and efficacy.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two elements.[2] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and conformation of the ternary complex, as well as the molecule's overall physicochemical properties.[5] While simple alkyl and PEG chains have been widely used, there is a growing interest in more rigid and functionalized linkers that can impart favorable pharmacological properties.[6] The mercaptopyridine scaffold offers a unique combination of features: the pyridine ring can introduce a degree of rigidity and potential for specific hydrogen bonding interactions within the ternary complex, while the thiol group provides a versatile handle for various conjugation chemistries. The Boc-protected amine at the 3-position allows for controlled, sequential synthesis, making tert-butyl (4-mercaptopyridin-3-yl)carbamate a valuable, yet underexplored, building block for advanced PROTAC design.
This guide details a plausible synthetic pathway for tert-butyl (4-mercaptopyridin-3-yl)carbamate and its application in constructing a model PROTAC. Furthermore, we provide detailed protocols for the essential biological assays required to validate the function of the resulting PROTAC.
Part 1: Synthesis and Characterization
Section 1.1: Proposed Synthesis of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
The synthesis of the title compound can be envisioned from commercially available 3-amino-4-methylpyridine, as outlined below. The rationale is to first protect the exocyclic amine, then functionalize the 4-position, and finally introduce the mercapto group.
Workflow for Synthesis of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
Caption: Synthetic scheme for a model BRD4-targeting PROTAC.
Step-by-Step Protocol:
-
Conjugation to Warhead:
-
To a solution of the thiol linker from step 4 above (1.0 eq) in DMF, add potassium carbonate (K2CO3, 2.0 eq) and a bromo-functionalized JQ1 derivative (1.0 eq).
-
Stir at room temperature for 4-6 hours.
-
Monitor by LC-MS for the formation of the thioether-linked product. * Purify the crude product by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified product in CH2Cl2.
-
Add trifluoroacetic acid (TFA, 10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
-
Amide Coupling to E3 Ligase Ligand:
-
Dissolve the deprotected amine intermediate (1.0 eq) and a carboxylic acid-functionalized VHL ligand (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir at room temperature for 4-8 hours.
-
Monitor by LC-MS for the formation of the final PROTAC. [7] * Purify the final product by preparative HPLC.
-
Characterize the final PROTAC by 1H NMR and high-resolution mass spectrometry.
-
[8]### Part 2: Biological Evaluation Protocols
Section 2.1: Ternary Complex Formation Assay (NanoBRET™)
This assay quantitatively measures the formation of the BRD4-PROTAC-VHL ternary complex in living cells.
[9]Workflow for NanoBRET™ Ternary Complex Assay
Caption: Workflow for the NanoBRET™ ternary complex formation assay.
Protocol:
-
Cell Preparation:
-
Seed HEK293T cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with plasmids encoding for NanoLuc®-BRD4 (donor) and HaloTag®-VHL (acceptor). [10] * Incubate for 24 hours to allow for protein expression.
-
-
Assay Execution:
-
Equilibrate the cells with the HaloTag® NanoBRET® 618 Ligand.
-
Add serial dilutions of the test PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Add the Nano-Glo® substrate to all wells.
-
Immediately measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Section 2.2: In-Cell Target Protein Degradation Assay (Western Blot)
This protocol is to quantify the reduction in BRD4 protein levels following treatment with the PROTAC.
[11]Protocol:
-
Cell Treatment:
-
Seed a relevant cell line (e.g., MCF-7, which expresses BRD4) in a 6-well plate.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 18 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Section 2.3: Target Ubiquitination Assay
This in vitro assay confirms that the PROTAC facilitates the ubiquitination of the target protein.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in a reaction buffer (e.g., 50 mM Tris, 5 mM MgCl2, 1 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL/Elongin B/Elongin C complex
-
Recombinant BRD4 protein
-
Ubiquitin
-
ATP
-
Test PROTAC or vehicle control
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against BRD4.
-
A high-molecular-weight smear or ladder of bands above the unmodified BRD4 band indicates polyubiquitination.
-
Part 3: Data Interpretation
Table of Expected Quantitative Data:
| Parameter | Assay | Expected Outcome | Significance |
| EC50 | NanoBRET™ Ternary Complex Assay | Low nanomolar range | Potency of ternary complex formation in cells |
| DC50 | Western Blot Degradation Assay | Low nanomolar range | Potency of target protein degradation |
| Dmax | Western Blot Degradation Assay | > 80% | Efficacy of the PROTAC in degrading the target |
| Ubiquitination | In Vitro Ubiquitination Assay | Increased high-molecular-weight BRD4 bands | Confirms mechanism of action via ubiquitination |
Conclusion
The strategic use of novel linkers is paramount to advancing PROTAC technology. tert-Butyl (4-mercaptopyridin-3-yl)carbamate represents a promising, albeit underexplored, building block that offers a blend of rigidity and synthetic versatility. The protocols outlined in this application note provide a robust framework for the synthesis, conjugation, and comprehensive biological evaluation of PROTACs incorporating this mercaptopyridine scaffold. By systematically applying these methods, researchers can effectively explore new chemical space in PROTAC design, potentially leading to the development of more potent and selective protein degraders.
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BMG LABTECH. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
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Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Retrieved from [Link]
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-
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- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.in]
- 11. bio-rad.com [bio-rad.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
common impurities in "tert-Butyl (4-mercaptopyridin-3-yl)carbamate" and their removal
Welcome to the technical support center for tert-Butyl (4-mercaptopyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis and handling of this versatile intermediate. As a Senior Application Scientist, I've compiled this information based on established chemical principles and extensive field experience to ensure you can confidently address challenges in your experimental work.
I. Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding the impurities found in tert-Butyl (4-mercaptopyridin-3-yl)carbamate.
Q1: What are the most common impurities I should expect in my sample of tert-Butyl (4-mercaptopyridin-3-yl)carbamate?
A1: The impurities in your sample will largely depend on the synthetic route employed and the subsequent work-up and storage conditions. However, based on the common synthesis involving the protection of 3-amino-4-mercaptopyridine with di-tert-butyl dicarbonate (Boc anhydride), you can anticipate the following classes of impurities:
-
Unreacted Starting Materials:
-
3-Amino-4-mercaptopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
-
Byproducts from the Boc Protection Reaction:
-
Degradation Products:
-
4,4'-Disulfanediylbis((tert-butoxycarbonyl)pyridin-3-amine) (the disulfide dimer) - This is a very common impurity due to the facile oxidation of the thiol group.[3]
-
Q2: My purified tert-Butyl (4-mercaptopyridin-3-yl)carbamate has a yellowish tint. Is this normal, and what could be the cause?
A2: While a completely pure sample should be a white to off-white solid, a slight yellowish tint is not uncommon and is often attributed to the presence of the oxidized disulfide dimer impurity. Mercaptopyridines are known to be susceptible to air oxidation, which can be accelerated by exposure to light and basic conditions.[3] The formation of this disulfide introduces chromophores that can impart a yellow color to the material.
Q3: I am seeing a significant amount of a higher molecular weight species in my mass spectrometry analysis. What is this likely to be?
A3: A higher molecular weight species, typically double the mass of your product minus two protons, is almost certainly the disulfide dimer, 4,4'-Disulfanediylbis((tert-butoxycarbonyl)pyridin-3-amine). This is formed by the oxidation of two molecules of your desired product.
Q4: How can I minimize the formation of the disulfide impurity during my synthesis and work-up?
A4: To minimize the formation of the disulfide, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the reaction, work-up, and purification steps. Using degassed solvents can also be beneficial. Additionally, avoiding prolonged exposure to basic conditions during the work-up can help, as the thiolate anion is more readily oxidized than the neutral thiol.
II. Troubleshooting Guide for Purification
This section provides a step-by-step guide to address common challenges encountered during the purification of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.
Issue 1: The crude product is an oil or a sticky solid and is difficult to handle.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Residual Solvents | Dry the product under high vacuum for an extended period. | Residual solvents can plasticize the solid, making it oily. Thorough drying will remove these volatile components. |
| Presence of tert-Butanol or Di-tert-butyl carbonate | Perform an aqueous work-up with washes of dilute acid (e.g., 1M HCl or citric acid), followed by saturated sodium bicarbonate solution, and finally brine.[4][5] | These byproducts are soluble in organic solvents but can be removed by aqueous extraction. The acid wash also helps to remove any basic impurities like unreacted amine. The bicarbonate wash neutralizes the acid and removes any acidic byproducts. |
| High Impurity Content | Proceed with column chromatography. | If the product is significantly impure, direct crystallization may be difficult. Chromatography is a more robust method for separating multiple components. |
Issue 2: The product co-elutes with an impurity during column chromatography.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Solvent System | Adjust the polarity of your eluent. A common starting point is a gradient of methanol in dichloromethane. If you are still having trouble, consider a different solvent system, such as ethyl acetate/hexane. | Fine-tuning the eluent polarity can improve the separation of compounds with similar retention factors. |
| Overloaded Column | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. | Overloading the column leads to poor separation. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
Issue 3: The disulfide impurity persists even after chromatography.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Oxidation on the Column | Use degassed solvents for your chromatography and consider adding a small amount of a reducing agent like dithiothreitol (DTT) to the crude material before loading it onto the column. | The silica gel surface can sometimes promote oxidation. Working under anaerobic conditions and with a reducing agent can mitigate this. |
| Incomplete Separation | If the disulfide is still present, a second purification step like recrystallization may be necessary. | A multi-step purification approach can often achieve higher purity than a single method. |
III. Detailed Experimental Protocols
Here are detailed protocols for the removal of common impurities.
Protocol 1: Aqueous Work-up for the Removal of Boc Anhydride Byproducts
This protocol is designed to remove water-soluble and acid/base-labile impurities from the crude reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Hydrochloric acid (HCl) or 10% citric acid solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Wash the organic layer with 1 M HCl or 10% citric acid solution. This will remove unreacted amine starting material and any basic catalysts.[4]
-
Separate the aqueous layer.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid and remove acidic byproducts.[5]
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography for General Purification
This protocol is effective for separating the desired product from unreacted starting materials, byproducts, and the disulfide dimer.
Materials:
-
Crude tert-Butyl (4-mercaptopyridin-3-yl)carbamate
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass chromatography column
-
Eluent collection tubes
Procedure:
-
Determine the optimal solvent system: Using TLC, find a solvent system that gives good separation between your product and the major impurities. A good starting point is a mixture of DCM and MeOH (e.g., 98:2 or 95:5). The desired product should have an Rf value of approximately 0.3.
-
Prepare the column: Pack a glass column with silica gel slurried in your chosen non-polar solvent (e.g., hexane or DCM).
-
Load the sample: Dissolve your crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This is the dry-loading method, which generally gives better separation. Carefully add this powder to the top of your packed column.
-
Elute the column: Start eluting with a non-polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of MeOH in DCM).
-
Collect fractions: Collect fractions and monitor them by TLC.
-
Combine and evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization for Final Polishing
Recrystallization is an excellent final step to remove minor impurities and obtain a crystalline, high-purity product.
Materials:
-
Purified tert-Butyl (4-mercaptopyridin-3-yl)carbamate
-
A suitable solvent or solvent pair (e.g., ethyl acetate/hexane, isopropanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Choose a solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent pairs.
-
Dissolve the solid: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot solvent.
-
Cool slowly: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce crystallization if necessary: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool further: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
IV. Visualizing Impurity Formation and Removal
To better understand the relationships between the desired product and its common impurities, the following diagrams are provided.
Caption: Relationship between starting materials, product, and common impurities.
Caption: Recommended workflow for the purification of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.
V. Summary of Impurities and Removal Methods
| Impurity | Origin | Recommended Removal Method(s) |
| 3-Amino-4-mercaptopyridine | Unreacted starting material | Aqueous acid wash; Column chromatography |
| Di-tert-butyl dicarbonate | Unreacted reagent | Aqueous work-up; Column chromatography |
| tert-Butanol | Byproduct of Boc protection | Aqueous work-up; Evaporation under vacuum |
| Di-tert-butyl carbonate | Byproduct of Boc protection | Aqueous work-up; Column chromatography |
| 4,4'-Disulfanediylbis((tert-butoxycarbonyl)pyridin-3-amine) | Oxidation of the product | Column chromatography; Recrystallization |
| Residual Solvents | Reaction/Purification | Drying under high vacuum |
VI. References
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butoxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. Available at: [Link]
-
Wikipedia. (2023). 2-Mercaptopyridine. Available at: [Link]
-
Royal Society of Chemistry. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Available at:
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Available at: [Link]
-
Porath, J., & Oscarsson, L. G. (1988). High-performance liquid affinity chromatography on a new type of thiophilic gel. Journal of Chromatography A, 441, 3-11.
-
Wzgarda-Raj, K., Rybarczyk-Pirek, A. J., Wojtulewski, S., Pindelska, E., & Palusiak, M. (2019). Oxidation of 2-mercaptopyridine N-oxide upon iodine agent: structural and FT-IR studies on charge-assisted hydrogen bonds CAHB(+) and I…I halogen interactions in 2,2′-dithiobis(pyridine N-oxide) ionic cocrystal. Structural Chemistry, 30(4), 1365–1374.
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical oxidation of 2-mercaptopyridine N-oxide on mercury electrodes in aqueous solutions.
-
Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine. Available at:
-
Google Patents. (n.d.). WO2011044637A1 - Affinity ligands and methods for protein purification. Available at:
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
-
PubChem. (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]
-
ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(10), 2216–2224.
-
Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]
-
MDPI. (2019). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Molecules, 24(18), 3326.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
SIELC Technologies. (2018). Di-tert-butyl dicarbonate. Available at: [Link]
-
Dove Press. (2023). Application of machine learning in the research progress of post-kidney transplant rejection. Journal of Inflammation Research, 16, 4663–4674.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization of Coupling Reactions with tert-Butyl (4-mercaptopyridin-3-yl)carbamate
Welcome to the technical support guide for tert-Butyl (4-mercaptopyridin-3-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing coupling reactions with this versatile bifunctional linker. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Introduction: Understanding the Reagent
tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a heterobifunctional molecule featuring three key components:
-
A Nucleophilic Thiol (-SH): The primary reactive handle for coupling reactions, typically targeting disulfide bond formation or conjugate addition. Its reactivity is highly dependent on pH.
-
A Boc-Protected Amine (-NHBoc): A stable protecting group that masks the amine functionality. It is robust under basic and nucleophilic conditions but can be selectively removed under acidic conditions.[1][2]
-
A Pyridine Ring: Influences the electronic properties and pKa of the thiol group and provides a rigid scaffold.
This unique combination makes it a valuable building block in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecules.
Section 1: Critical Parameters for Success
Before initiating any coupling reaction, understanding and controlling the following parameters is paramount to achieving high yields and purity.
Reagent Handling and Stability
The thiol group is susceptible to air oxidation, which can lead to the formation of an inactive disulfide homodimer.
-
Storage: Store the reagent under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[3]
-
Handling: When weighing and preparing solutions, minimize exposure to air. Use freshly prepared solutions for the best results.
pH Control: The Thiol-Thiolate Equilibrium
The reactivity of the thiol group is governed by its protonation state. The deprotonated thiolate anion (S⁻) is the active nucleophile required for the coupling reaction.
-
The pKa: The pKa of the pyridinethiol is the pH at which 50% of the molecules are in the reactive thiolate form.
-
Reaction pH: Performing the reaction at a pH 1-2 units above the thiol's pKa significantly increases the concentration of the nucleophilic thiolate. However, a higher pH also accelerates air-induced oxidation.[4]
-
Recommendation: A pH range of 7.0-8.5 is often a good starting point, balancing reactivity with stability. This must be empirically optimized for each specific reaction.
Managing Oxidation: The Role of Inertness and Additives
Oxidative side reactions are the most common cause of low yields.
-
Degassing: All buffers and solvents should be thoroughly degassed via sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of Argon or Nitrogen.
-
Reducing Agents: The inclusion of a mild, non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended. TCEP is effective at preventing disulfide bond formation without interfering with the desired coupling reaction.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the primary reactive site for coupling? A: The deprotonated thiol (thiolate) group is the primary nucleophile for coupling reactions, most commonly forming a disulfide bond with another thiol or undergoing a Michael addition with an electrophile like a maleimide.
Q: I observed a white precipitate in my stock solution. What could it be? A: This is likely the disulfide homodimer of the reagent, formed by air oxidation. This species is inactive for the desired coupling reaction. We recommend preparing fresh solutions or treating the solution with a reducing agent like TCEP to regenerate the active monomeric thiol.
Q: At what pH should I perform my coupling reaction? A: The optimal pH is a balance between reactivity and stability. Start with a buffered solution at pH 7.5. If the reaction is slow, cautiously increase the pH in 0.5 unit increments. If significant dimer formation is observed, decrease the pH.[4]
Q: How can I prevent my thiol from forming a homodimer? A: Work under strictly anaerobic conditions (degassed buffers, inert atmosphere) and add 0.1-0.5 mM TCEP to the reaction mixture. TCEP will selectively reduce any formed disulfide bonds, maintaining a pool of active thiol.
Q: When should I remove the Boc protecting group? A: The Boc group is stable to most coupling conditions.[1] It should be removed in a separate, subsequent step using acidic conditions, such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), after the thiol coupling reaction is complete and the product is purified.[2][5]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Oxidized Thiol Reagent: The starting material has dimerized and is inactive. | 1a. Confirm the monomeric state of the reagent via LC-MS. 1b. Add a reducing agent (e.g., TCEP) to the reaction. 1c. Ensure all buffers are degassed and the reaction is run under an inert atmosphere. |
| 2. Incorrect pH: The concentration of the reactive thiolate is too low. | 2a. Measure the pH of the reaction mixture. 2b. Systematically screen a pH range from 7.0 to 8.5. | |
| 3. Inefficient Coupling Partner: The electrophile or other coupling partner is not sufficiently reactive. | 3a. Verify the integrity and reactivity of your coupling partner. 3b. Consider alternative coupling chemistries if the issue persists. | |
| Multiple Products by LC-MS / HPLC | 1. Homodimer Formation: The thiol reagent is reacting with itself. | 1a. Implement the strategies for managing oxidation (see above). 1b. Use a slight excess of the more valuable coupling partner if feasible. |
| 2. Disulfide Scrambling: Non-native disulfide bonds are forming during bioconjugation. | 2a. Lower the reaction pH to reduce the rate of thiol-disulfide exchange.[4] 2b. Add a chelating agent like EDTA if trace metals, which can catalyze oxidation, are suspected. | |
| 3. Unintended Boc Deprotection: The reaction conditions are inadvertently acidic. | 3a. Ensure all reagents are free of acidic contaminants. 3b. Use a well-buffered system to maintain the desired pH. | |
| Difficulty with Boc-Group Deprotection | 1. Incomplete Reaction: The acidic conditions are not strong enough. | 1a. Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM). 1b. Extend the reaction time and monitor by TLC or LC-MS.[6] |
| 2. Substrate Degradation: The acid is too harsh for other functional groups in the molecule. | 2a. Use milder acidic conditions (e.g., 90% formic acid or HCl in dioxane).[7] 2b. Perform the reaction at 0°C to reduce the rate of side reactions.[6] | |
| 3. Tert-butylation Side Reaction: The released tert-butyl cation alkylates nucleophilic sites. | 3a. Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the deprotection mixture to trap the carbocation.[2] |
Section 4: Standard Protocols
Protocol 1: General Procedure for Disulfide Bond Formation with a Target Thiol (e.g., Cysteine on a Peptide)
-
Preparation: Prepare a buffer solution (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.5). Degas the buffer thoroughly by sparging with argon for at least 30 minutes.
-
Analyte Preparation: Dissolve the target molecule (e.g., peptide) containing a free cysteine in the degassed buffer.
-
Reagent Preparation: Immediately before use, dissolve tert-Butyl (4-mercaptopyridin-3-yl)carbamate in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and dilute into the degassed buffer.
-
Reaction Initiation: Add 1.5 to 3 equivalents of the carbamate solution to the stirring solution of the target molecule under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by injecting aliquots into an LC-MS or RP-HPLC system at regular intervals (e.g., 0, 15, 30, 60, 120 minutes). Look for the disappearance of starting materials and the appearance of the desired product mass.
-
Quenching & Purification: Once the reaction is complete, quench any remaining reactive thiols by adding N-ethylmaleimide (NEM) or cap the solution and proceed directly to purification by RP-HPLC.
Protocol 2: Boc-Group Deprotection
-
Preparation: Dissolve the purified, Boc-protected conjugate in anhydrous Dichloromethane (DCM).
-
Scavenger Addition: Add a scavenger such as triisopropylsilane (TIS) (5% v/v) to the solution.
-
Deprotection: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring by LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporation). The crude product can be purified by RP-HPLC.
Section 5: Visual Guides
Experimental Workflow
Caption: General workflow for coupling and deprotection.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
-
ResearchGate. (n.d.). Optimization of the coupling reaction with nBuLi‐based reagents. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for 3aa. Retrieved January 25, 2026, from [Link]
-
Tamborini, L., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved January 25, 2026, from [Link]
-
Anelli, V., & Sitia, R. (2016). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 25, 2026, from [Link]
-
Prokopchuk, D. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved January 25, 2026, from [Link]
-
Legris, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved January 25, 2026, from [Link]
-
Wang, C., et al. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Critical Reviews in Biotechnology. Retrieved January 25, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved January 25, 2026, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 25, 2026, from [Link]
-
Wang, L., et al. (2019). PDI-Regulated Disulfide Bond Formation in Protein Folding and Biomolecular Assembly. Molecules. Retrieved January 25, 2026, from [Link]
-
Tasi, C. H., et al. (2018). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 25, 2026, from [Link]
-
Reddit. (2023). SDS-PAGE--- Disulfide bonds. Retrieved January 25, 2026, from [Link]
-
Lead Sciences. (n.d.). tert-Butyl (3-mercaptopyridin-4-yl)carbamate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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- 7. Synthesis routes of tert-Butyl (3-mercaptopyridin-4-yl)carbamate [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc-Protected Thiols for Bioconjugation and Drug Development: Spotlight on tert-Butyl (4-mercaptopyridin-3-yl)carbamate
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation and synthetic chemistry, the selection of appropriate building blocks is paramount. Among these, thiol-containing reagents play a pivotal role, offering a nucleophilic handle for a variety of selective chemical modifications. The temporary protection of this thiol group is often necessary to prevent unwanted side reactions during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines, and its application extends to the protection of other functionalities, including thiols. This guide provides a comprehensive comparison of tert-butyl (4-mercaptopyridin-3-yl)carbamate with other commonly used Boc-protected thiols, offering insights into their synthesis, stability, reactivity, and practical applications, supported by experimental data and detailed protocols.
Introduction to Boc-Protected Thiols
The Boc protecting group is favored for its stability under a range of conditions and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[1] When applied to thiols, the Boc group provides a stable, masked thiol that can be selectively deprotected to reveal the reactive sulfhydryl group at the desired stage of a synthetic sequence. This strategy is particularly valuable in the synthesis of complex molecules, including peptides, antibody-drug conjugates (ADCs), and other targeted drug delivery systems.[2][]
This guide will focus on the comparative analysis of three distinct Boc-protected thiols:
-
tert-Butyl (4-mercaptopyridin-3-yl)carbamate: An aromatic, heterocyclic thiol with the Boc group protecting an adjacent amino functionality. The pyridine ring introduces unique electronic properties and potential for metal coordination.
-
tert-Butyl (4-mercaptophenyl)carbamate: A simpler aromatic thiol, providing a direct comparison to the pyridyl analogue to assess the impact of the heterocyclic nitrogen.
-
Boc-L-cysteine: A widely used aliphatic, amino acid-derived Boc-protected thiol, serving as a benchmark for comparison.[]
Physicochemical Properties and Stability
| Compound | Structure | Molecular Weight | Predicted LogP | Key Features |
| tert-Butyl (4-mercaptopyridin-3-yl)carbamate | ![]() |
225.31 g/mol ~2.8Aromatic thiol (thiophenol derivative), generally more acidic than aliphatic thiols.Boc-L-cysteine
221.27 g/mol ~1.5Aliphatic thiol, chiral, readily incorporated into peptide synthesis.[]
Stability Considerations:
The Boc group is generally stable to a wide range of nucleophiles and bases.[1] Cleavage is typically achieved under anhydrous acidic conditions.[1] The stability of the thiol group itself is a crucial factor. Aromatic thiols, like the pyridyl and phenyl derivatives, are generally more acidic than aliphatic thiols like cysteine.[4] This difference in acidity can influence their nucleophilicity and susceptibility to oxidation. The pyridine nitrogen in tert-butyl (4-mercaptopyridin-3-yl)carbamate may also influence the thiol's pKa and redox potential.
Synthesis of Boc-Protected Thiols
A reliable and efficient synthesis is a key consideration for the practical application of any chemical reagent.
Synthesis of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
A specific, high-yield synthesis for tert-butyl (4-mercaptopyridin-3-yl)carbamate is not extensively documented in readily available literature. However, a plausible synthetic route can be devised based on known transformations of pyridine derivatives. One potential approach involves the introduction of the amino and thiol groups onto a pyridine scaffold, followed by Boc protection of the amine. For instance, starting from a suitable di-substituted pyridine, such as 3-amino-4-chloropyridine, one could perform a nucleophilic aromatic substitution with a thiol-containing nucleophile, followed by Boc protection of the amino group. The reactivity of aminopyridines can be complex, and regioselectivity is a key challenge.[5]
Caption: A plausible synthetic pathway to tert-Butyl (4-mercaptopyridin-3-yl)carbamate.
Synthesis of tert-Butyl (4-mercaptophenyl)carbamate and Boc-L-cysteine
The synthesis of these two analogues is more established. tert-Butyl (4-mercaptophenyl)carbamate can be prepared from 4-aminophenol by first protecting the amino group with di-tert-butyl dicarbonate ((Boc)₂O) and then converting the hydroxyl group to a thiol, for instance, via a Newman-Kwart rearrangement followed by hydrolysis. Boc-L-cysteine is commercially available and is typically prepared by reacting L-cysteine with (Boc)₂O under basic conditions.[]
Reactivity and Performance in Bioconjugation
The ultimate utility of these Boc-protected thiols lies in the reactivity of the deprotected thiol. A primary application is in bioconjugation, often through reaction with maleimides to form stable thioether bonds.[][7]
Caption: General workflow for bioconjugation using Boc-protected thiols.
Comparative Reactivity
The rate of the thiol-maleimide reaction is pH-dependent and is influenced by the pKa of the thiol.[8] Thiophenols generally have a lower pKa than aliphatic thiols, meaning they exist to a greater extent as the more nucleophilic thiolate anion at physiological pH.[4] This suggests that the deprotected forms of tert-butyl (4-mercaptopyridin-3-yl)carbamate and tert-butyl (4-mercaptophenyl)carbamate would react faster with maleimides compared to cysteine.
Hypothetical Reactivity Order (at neutral pH):
(Deprotected) tert-Butyl (4-mercaptopyridin-3-yl)carbamate ≈ (Deprotected) tert-Butyl (4-mercaptophenyl)carbamate > Cysteine
This faster kinetics can be advantageous in situations where rapid conjugation is required, but it can also lead to reduced selectivity if other nucleophiles are present.
Stability of the Conjugate
While the formation of the thioether bond is generally considered stable, the resulting succinimide ring can undergo hydrolysis, particularly at higher pH. The stability of the maleimide conjugate can be influenced by the structure of the thiol and the maleimide.[9]
Experimental Protocols
To provide a practical context for the use of these reagents, the following are generalized protocols for Boc deprotection and subsequent maleimide conjugation.
Protocol 1: Boc Deprotection of a Thiol
Objective: To remove the Boc protecting group to generate the free thiol.
Materials:
-
Boc-protected thiol (e.g., tert-butyl (4-mercaptopyridin-3-yl)carbamate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)[10]
-
Diethylether (cold)
-
Nitrogen or Argon source
Procedure:
-
Dissolve the Boc-protected thiol in a minimal amount of DCM in a round-bottom flask under an inert atmosphere.
-
Add TIS (1-5 equivalents) to the solution. TIS acts as a scavenger for the tert-butyl cations generated during the deprotection, preventing potential side reactions.[10]
-
Slowly add TFA (typically 20-50% in DCM) to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected thiol as its TFA salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum. The resulting free thiol is often used immediately in the next step.
Caption: Step-by-step workflow for Boc deprotection of a thiol.
Protocol 2: Antibody Conjugation with a Deprotected Thiol
Objective: To conjugate a deprotected thiol to a maleimide-functionalized antibody.
Materials:
-
Deprotected thiol (from Protocol 1)
-
Maleimide-activated antibody (in a suitable buffer, e.g., PBS pH 7.2)[]
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)[8]
-
Quenching reagent (e.g., N-acetylcysteine or free cysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the deprotected thiol in a compatible solvent (e.g., DMSO or DMF).
-
Add the deprotected thiol solution to the maleimide-activated antibody solution in the reaction buffer. A molar excess of the thiol (e.g., 5-20 fold) is typically used.[12]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight. The reaction should be protected from light if the thiol or antibody is light-sensitive.
-
Quench the reaction by adding an excess of a quenching reagent to react with any unreacted maleimide groups on the antibody.
-
Purify the antibody-thiol conjugate using a size-exclusion chromatography column to remove excess thiol and other small molecules.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
Caption: Step-by-step workflow for antibody conjugation with a deprotected thiol.
Conclusion and Future Perspectives
The choice of a Boc-protected thiol for a specific application depends on a careful consideration of its synthesis, stability, and reactivity. tert-Butyl (4-mercaptopyridin-3-yl)carbamate presents an intriguing option due to its aromatic, heterocyclic nature, which may offer advantages in terms of reactivity and the potential for further modification. However, the lack of a well-established, high-yielding synthesis is a current limitation that needs to be addressed for its widespread adoption.
In contrast, tert-butyl (4-mercaptophenyl)carbamate and Boc-L-cysteine are more readily accessible and serve as excellent benchmarks for comparison. The higher intrinsic reactivity of aromatic thiols suggests that the pyridyl and phenyl derivatives will be more reactive in bioconjugation reactions compared to their aliphatic counterpart.
Future work should focus on the development of a robust synthesis for tert-butyl (4-mercaptopyridin-3-yl)carbamate and a direct, quantitative comparison of its performance against other Boc-protected thiols in various applications. Such studies will provide valuable data to guide researchers in selecting the optimal building block for their specific needs in the ever-evolving fields of drug discovery and bioconjugation.
References
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- CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Google Patents. Available at: https://patents.google.
- Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.shtm
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences. Available at: https://www.bocsci.com/antibody-conjugation-protocols-a-complete-step-by-step-guide.html
- Boc Resin Cleavage Protocol. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage
- Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. Available at: https://www.mdpi.com/1420-3049/22/10/1739
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | Request PDF. ResearchGate. Available at: https://www.researchgate.
- Experimental Procedure:. The Royal Society of Chemistry. Available at: https://www.rsc.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: https://www.chem.ucla.edu/~harding/IGOC/B/bocdeprotectiontfa.html
- Fast Cysteine Bioconjugation Chemistry. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032535/
- Ab initio studies of some amino acid residue complexes with 4-mercaptopyridine as a model for thymitaq (AG337), an inhibitor of thymidylate synthase. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11252084/
- tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3. Tokyo Chemical Industry (India) Pvt. Ltd.. Available at: https://www.tcichemicals.com/IN/en/p/B3328
- Development of Novel Maleimide Reagents for Protein Modification. UCL Discovery. Available at: https://discovery.ucl.ac.uk/id/eprint/10022240/
- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943360/
- Introduction to Cleavage Techniques. Thermo Fisher Scientific. Available at: https://tools.thermofisher.com/content/sfs/manuals/cms_033922.pdf
- Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32881482/
- How can I conjugate a thiol to a polyclonal antibody without affecting its active site?. ResearchGate. Available at: https://www.researchgate.net/post/How_can_I_conjugate_a_thiol_to_a_polyclonal_antibody_without_affecting_its_active_site
- Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Benchchem. Available at: https://www.benchchem.com/pdf/Boc-D-4-aminomethylphe(Boc)
- 2,4,6-Tri-tert-butylpyrimidine. Wikipedia. Available at: https://en.wikipedia.org/wiki/2,4,6-Tri-tert-butylpyrimidine
- Protecting Groups in Peptide Synthesis. Biosynth. Available at: https://www.biosynth.com/uploads/peptides/BIOSYNTH_peptide_protecting_groups_in_peptide_synthesis.pdf
- Maleimide Crosslinkers for Cysteine-Specific Antibody Labeling. BOC Sciences. Available at: https://www.bocsci.com/maleimide-crosslinkers-for-cysteine-specific-antibody-labeling.html
- (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Available at: https://www.researchgate.net/publication/313880482_Reactivity_of_4-Aminopyridine_with_Halogens_and_Interhalogens_Weak_Interactions_Supported_Networks_of_4-Aminopyridine_and_4-Aminopyridinium
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. Available at: https://patents.google.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: https://www.organic-chemistry.
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra09121a
- Boc-L-cysteine. Chem-Impex. Available at: https://www.chemimpex.com/products/02128
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- Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. UreaKnowHow. Available at: https://ureaknowhow.
- Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10280457/
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- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: https://www.researchgate.
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- tert-butyl {3-[(3-nitroquinolin-4-yl)amino]propyl}carbamate. LookChem. Available at: https://www.lookchem.
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- Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Available at: https://www.researchgate.
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A Comparative Guide to the Synthetic Routes of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
Introduction
tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a key building block in medicinal chemistry and drug development. Its unique structure, featuring a thiol group susceptible to various modifications and a Boc-protected amine, makes it a valuable intermediate for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other therapeutic agents. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in the pharmaceutical industry.
This guide provides an in-depth comparison of two plausible synthetic routes to tert-butyl (4-mercaptopyridin-3-yl)carbamate, starting from the commercially available 3-amino-4-chloropyridine. The analysis focuses on the causality behind experimental choices, potential challenges, and key performance indicators to assist researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies Overview
The primary challenge in synthesizing the target molecule lies in the selective introduction of the mercapto group and the protection of the amino functionality. Both routes discussed herein follow a logical progression of first protecting the more reactive amino group, followed by the introduction of the thiol. This strategy prevents undesired side reactions of the amino group in the subsequent nucleophilic substitution step.
Caption: General synthetic approach from 3-amino-4-chloropyridine.
Route 1: Direct Thiolation via Nucleophilic Substitution with Sodium Hydrosulfide
This route involves the direct displacement of the chloride in Boc-protected 3-amino-4-chloropyridine with a hydrosulfide anion.
Reaction Pathway
Caption: Route 1: Boc protection followed by direct thiolation.
Scientific Rationale and Discussion
The first step is the protection of the 3-amino group as a tert-butoxycarbonyl (Boc) carbamate. This is a standard and robust protecting group strategy for amines.[1][2] The Boc group is stable to the basic conditions of the subsequent thiolation step but can be readily removed under acidic conditions if required.[1][2] The use of di-tert-butyl dicarbonate ((Boc)₂O) is common, and the reaction is typically performed in the presence of a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction.[2] A patent for the Boc protection of aminopyridines suggests the use of EDCI and HOBT as coupling agents to achieve high yield and selectivity, which could be an alternative to traditional basic conditions.[3]
The second step is a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nature of the pyridine ring nitrogen activates the 4-position towards nucleophilic attack, making the displacement of the chloro group feasible.[4][5] Sodium hydrosulfide (NaSH) is a potent and readily available source of the nucleophilic hydrosulfide anion (SH⁻).
Advantages:
-
Atom Economy: This is a two-step synthesis with a direct conversion in the second step, leading to good atom economy.
-
Simplicity: The reaction conditions are relatively straightforward.
Disadvantages:
-
Handling of NaSH: Sodium hydrosulfide is hygroscopic and can release toxic hydrogen sulfide gas upon contact with acid or moisture.[6] Appropriate safety precautions are essential.
-
Oxidation of Thiol: The resulting thiol is susceptible to oxidation to the corresponding disulfide, especially during workup and purification. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Experimental Protocol: Route 1
Step 1: Synthesis of tert-Butyl (4-chloropyridin-3-yl)carbamate
-
To a solution of 3-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-chloropyridin-3-yl)carbamate.
Step 2: Synthesis of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
-
Under an inert atmosphere, dissolve tert-butyl (4-chloropyridin-3-yl)carbamate (1.0 eq) in a polar aprotic solvent such as DMF or NMP.
-
Add sodium hydrosulfide (NaSH, 1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography under an inert atmosphere to yield the final product.
Route 2: Thiolation via Thiouronium Salt Intermediate
This route also begins with the Boc-protected 3-amino-4-chloropyridine but employs a two-step sequence involving thiourea to introduce the mercapto group.
Reaction Pathway
Caption: Route 2: Boc protection followed by thiourea route.
Scientific Rationale and Discussion
The initial Boc protection step is identical to that in Route 1. The key difference lies in the introduction of the sulfur functionality. Thiourea is a common reagent for converting alkyl and some aryl halides to thiols.[7][8] The reaction proceeds through an S-alkylthiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.
Advantages:
-
Safer Reagents: Thiourea is a stable, crystalline solid and is generally safer to handle than sodium hydrosulfide.
-
Milder Conditions for Thiol Formation: The hydrolysis of the thiouronium salt is typically carried out with a base like sodium hydroxide, which can be easier to control than reactions with NaSH.
Disadvantages:
-
Additional Step: The formation and subsequent hydrolysis of the thiouronium salt adds a step to the synthesis compared to the direct displacement with NaSH, although it is often performed in a one-pot fashion.
-
Potential for Side Products: Incomplete hydrolysis of the thiouronium salt can lead to impurities in the final product.
Experimental Protocol: Route 2
Step 1: Synthesis of tert-Butyl (4-chloropyridin-3-yl)carbamate
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
-
In a round-bottom flask, combine tert-butyl (4-chloropyridin-3-yl)carbamate (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol or isopropanol.
-
Heat the mixture to reflux and stir for 12-24 hours until the formation of the thiouronium salt is complete (can be monitored by LC-MS).
-
Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for an additional 2-4 hours to effect hydrolysis.
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thiol.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Thiolation (NaSH) | Route 2: Thiouronium Salt (Thiourea) |
| Starting Material | 3-Amino-4-chloropyridine | 3-Amino-4-chloropyridine |
| Number of Steps | 2 | 2 (often one-pot for the second transformation) |
| Key Reagents | (Boc)₂O, Base, NaSH | (Boc)₂O, Base, Thiourea, NaOH |
| Safety Concerns | Handling of hygroscopic and potentially H₂S-releasing NaSH. | Standard laboratory precautions. |
| Reaction Conditions | Step 2 requires elevated temperatures. | Both steps can be performed at elevated temperatures. |
| Potential Yield | Moderate to good, can be affected by thiol oxidation. | Generally good to high. |
| Purification | Column chromatography, potentially under inert atmosphere. | Column chromatography. |
| Scalability | The handling of large quantities of NaSH can be hazardous. | More amenable to scale-up due to safer reagents. |
Conclusion
Both Route 1 and Route 2 present viable pathways for the synthesis of tert-butyl (4-mercaptopyridin-3-yl)carbamate.
-
Route 1 offers a more direct approach, which may be preferable for small-scale synthesis where the handling of sodium hydrosulfide can be carefully managed.
-
Route 2 is likely the superior choice for larger-scale preparations due to the use of safer and more manageable reagents. The formation of the stable thiouronium salt intermediate can also lead to a cleaner reaction and potentially higher overall yields.
The choice between these two routes will ultimately depend on the specific requirements of the research, including the scale of the synthesis, available safety infrastructure, and desired purity of the final product. For drug development professionals, the scalability and safety profile of Route 2 would likely make it the more attractive option.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Hebei Sundia Medical Technology Co Ltd. (2013). BOC protection method for aminopyridine. CN102936220A.
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Brainly.in. (2020). The reaction of 4-chloropyridine with sodium etoxide is example of. [Link]
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Journal of the Chemical Society, Dalton Transactions. (1976). Thiourea and pyridine derivatives as entering and leaving groups in reversible chelate ring-opening and ring-closure substitution reactions of trans-dichlorobis(O-dimethylaminophenyldimethylarsine-NAs)-rhodium(III) complexes. [Link]
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Chegg.com. (2018). Solved 10. 4-Chloropyridine reacts with sodium methoxide to. [Link]
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Filo. (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times fas... [Link]
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Zahra, G. F., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
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A Spectroscopic Journey: Characterizing the Synthesis of tert-Butyl (4-mercaptopyridin-3-yl)carbamate
In the landscape of pharmaceutical and materials science, the unambiguous identification and quality control of synthesized molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. They provide a molecular-level fingerprint, allowing researchers to confirm structures, track reaction progress, and ensure the purity of their products.
This guide provides an in-depth spectroscopic comparison of tert-Butyl (4-mercaptopyridin-3-yl)carbamate , a valuable building block in medicinal chemistry, and the key precursors involved in its synthesis. We will follow a plausible synthetic route, examining the characteristic spectral changes at each transformation. This step-by-step analysis serves as a practical reference for researchers, offering insights into the causality behind experimental observations and ensuring the integrity of the synthetic process.
The Synthetic Pathway: A Visual Overview
The synthesis of the target compound from a common starting material, 4-chloro-3-nitropyridine, involves a logical sequence of functional group transformations: nucleophilic substitution, nitro group reduction, and finally, amine protection. Each step imparts a distinct change to the molecule's structure, which is directly observable in its spectroscopic data.
Caption: Synthetic route from 4-chloro-3-nitropyridine to the target carbamate.
Step 1: The Starting Material - 4-Chloro-3-nitropyridine
The journey begins with 4-chloro-3-nitropyridine, a commercially available pyridine derivative activated for nucleophilic substitution by the electron-withdrawing nitro group.
Structure:
Spectroscopic Characterization Data:
| Technique | Observed Signals and Interpretation |
| ¹H NMR | Three signals in the aromatic region are expected. The proton at C2 (adjacent to N) will be the most deshielded. The proton at C6 will be a doublet, coupled to the proton at C5, which will appear as a doublet of doublets. |
| ¹³C NMR | Expect five distinct signals for the aromatic carbons. Carbons attached to electronegative atoms (Cl, N, and within the nitro-bearing ring system) will be downfield. |
| IR (cm⁻¹) | Strong asymmetric and symmetric stretching bands for the NO₂ group (~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C/C=N ring stretching (~1400-1600 cm⁻¹). C-Cl stretching (~700-800 cm⁻¹). |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z 158 (for ³⁵Cl) and 160 (for ³⁷Cl) in an approximate 3:1 ratio. A [M+H]⁺ peak may be observed at m/z 159 under certain ionization conditions[1]. |
The presence of the nitro group is the most defining feature in the IR spectrum, while the isotopic pattern of chlorine is a key identifier in the mass spectrum. These features serve as a baseline that will be altered in the subsequent reaction steps.
Step 2: Introduction of Sulfur - 3-Nitro-4-thiopyridine
The first transformation is the nucleophilic aromatic substitution of the chloride with a sulfur nucleophile. This reaction introduces the thiol functionality, which exists in tautomeric equilibrium with the thione form. The thione form is often favored in polar solvents and solid states[2].
Structure (Thiol-Thione Tautomerism):
Spectroscopic Characterization Data:
| Technique | Observed Signals and Interpretation |
| ¹H NMR | The chemical shifts of the aromatic protons will change due to the replacement of Cl with SH. A broad singlet for the S-H proton may be visible, often downfield, though it can be exchangeable with D₂O. |
| ¹³C NMR | The most significant change will be the signal for C4, which will shift considerably upfield upon replacement of the highly electronegative chlorine with sulfur. |
| IR (cm⁻¹) | Disappearance: The C-Cl stretch (~700-800 cm⁻¹) will be absent. Appearance: A weak S-H stretch may appear around 2550-2600 cm⁻¹ for the thiol tautomer. A prominent C=S stretch for the thione tautomer may be observed around 1100-1250 cm⁻¹. Persistence: The strong NO₂ stretches remain. |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z 156. |
Causality of Spectral Change: The key validation for this step is the change in molecular weight confirmed by MS and the disappearance of the C-Cl bond vibration in the IR spectrum. The IR spectrum is particularly powerful here, as it can provide evidence for the thiol-thione tautomerism, a fundamental concept in heterocyclic chemistry[2][3][4].
Step 3: Formation of the Amino Group - 3-Amino-4-mercaptopyridine
The reduction of the nitro group to a primary amine is a critical step that dramatically alters the electronic properties and reactivity of the pyridine ring.
Structure:
Spectroscopic Characterization Data:
| Technique | Observed Signals and Interpretation |
| ¹H NMR | A broad signal for the two -NH₂ protons will appear, typically in the range of 3-5 ppm, which is exchangeable with D₂O. The aromatic protons will experience an upfield shift due to the strong electron-donating nature of the new amino group compared to the nitro group. |
| ¹³C NMR | All carbon signals will shift upfield, particularly C3 (now attached to NH₂) and C5, reflecting the increased electron density in the ring. |
| IR (cm⁻¹) | Disappearance: The strong NO₂ stretching bands (~1530 and ~1350 cm⁻¹) will be completely absent. Appearance: Two characteristic N-H stretching bands for the primary amine will appear in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration will also appear around 1600 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z 126. |
Self-Validation: The success of this reduction is unequivocally confirmed by the complete disappearance of the nitro group's characteristic IR signals and the concurrent appearance of the dual N-H stretching peaks of the primary amine. This provides a clear and self-validating system for monitoring the reaction's completion.
Step 4: The Final Product - tert-Butyl (4-mercaptopyridin-3-yl)carbamate
The final step involves the protection of the nucleophilic 3-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy to modulate reactivity in further synthetic applications.
Structure:
Spectroscopic Characterization Data:
| Technique | Observed Signals and Interpretation |
| ¹H NMR | Appearance: A large, sharp singlet integrating to 9 protons will appear around 1.5 ppm, characteristic of the tert-butyl group[5]. A broad singlet for the carbamate N-H will also appear, typically downfield (8-10 ppm). The aromatic proton signals will shift again due to the electronic effect of the carbamate group. |
| ¹³C NMR | Appearance: Two new signals for the Boc group will appear: one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm). A new signal for the carbonyl carbon (C=O) of the carbamate will also be present around 152-155 ppm. |
| IR (cm⁻¹) | Appearance: A strong C=O (carbonyl) stretching band for the carbamate will appear around 1690-1720 cm⁻¹. A broad N-H stretching band will be present around 3200-3400 cm⁻¹. Modification: The primary amine N-H stretches are replaced by the single secondary amide N-H stretch. |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z 226[6]. A characteristic fragmentation pattern is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the molecular ion. |
Visualizing Fragmentation: Mass Spectrometry of the Final Product
The fragmentation of the Boc group is a hallmark in the mass spectrum of Boc-protected compounds, providing strong evidence for its successful installation.
Caption: Key fragmentation pathways for the target compound in Mass Spectrometry.
Comparative Spectroscopic Data Summary
| Compound | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| 4-Chloro-3-nitropyridine | Aromatic protons only | ~1530, ~1350 (NO₂) | 158 / 160 |
| 3-Nitro-4-thiopyridine | Aromatic protons, possible SH | ~1530, ~1350 (NO₂), ~2550 (SH) | 156 |
| 3-Amino-4-mercaptopyridine | Aromatic protons, ~3-5 (NH₂) | ~3300-3500 (N-H), ~2550 (SH) | 126 |
| tert-Butyl (4-mercaptopyridin-3-yl)carbamate | ~1.5 (9H, s), Aromatic, ~8-10 (NH) | ~3300 (N-H), ~2550 (SH), ~1700 (C=O) | 226 |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis should be followed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra using a standard pulse program. Set a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.
-
Processing: The instrument software automatically performs the Fourier transform and ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition (Direct Infusion): Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).
-
Processing: The software will generate a mass spectrum showing relative intensity versus the mass-to-charge ratio (m/z).
Conclusion
This guide demonstrates how a multi-technique spectroscopic approach provides a robust and logical framework for characterizing a multi-step synthesis. By understanding the expected spectral changes—the appearance of a C=O stretch in the IR, the emergence of a 9-proton singlet in the ¹H NMR, or a specific mass shift in the MS—researchers can confidently track the transformation of their material from a simple precursor to the complex target molecule. This analytical diligence is the foundation of reliable and reproducible chemical science.
References
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PubChem. 4-Chloro-3-nitroaniline - Compound Summary. National Center for Biotechnology Information. [Link]
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PubChem. 4-Chloro-3-nitropyridine - Compound Summary. National Center for Biotechnology Information. [Link]
- Supporting Information for various academic articles on carbamate synthesis.
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Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Lead Sciences. tert-Butyl (3-mercaptopyridin-4-yl)carbamate. [Link]
-
Canadian Science Publishing. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]
- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
National Institutes of Health (NIH). Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles.... [Link]
-
MDPI. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. [Link]
-
ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]
-
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-
Royal Society of Chemistry. Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. [Link]
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Performance Evaluation of tert-Butyl (4-mercaptopyridin-3-yl)carbamate in Biochemical Assays: A Comparative Guide
Introduction
In the landscape of contemporary drug discovery and chemical biology, the identification and characterization of novel small molecules with specific biological activities are of paramount importance. "tert-Butyl (4-mercaptopyridin-3-yl)carbamate" is a synthetic compound featuring two key functional moieties: a carbamate group and a mercaptopyridine scaffold. The carbamate functionality is a well-established pharmacophore in numerous therapeutic agents, often acting as a covalent or slowly reversible inhibitor of serine and cysteine proteases.[1][2] The mercaptopyridine core, on the other hand, is prevalent in a variety of kinase inhibitors, where the pyridine ring can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.[3][4][5]
This guide provides a comprehensive evaluation of the performance of "tert-Butyl (4-mercaptopyridin-3-yl)carbamate" in two distinct and mechanistically informative biochemical assays: a cysteine protease inhibition assay and a tyrosine kinase inhibition assay. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for assessing the potential of this and structurally related compounds.
I. Cysteine Protease Inhibition Assay: Papain as a Model Enzyme
Cysteine proteases play critical roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. The carbamate group in our target compound is hypothesized to act as an electrophilic "warhead," capable of forming a covalent adduct with the catalytic cysteine residue in the active site of these enzymes.[1]
A. Assay Principle
This assay employs a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), to quantify the enzymatic activity of papain.[6] Papain hydrolyzes the ester bond in BAEE, producing Nα-Benzoyl-L-arginine and ethanol. The rate of this reaction can be monitored by titrating the acid produced.[6] An inhibitor will decrease the rate of BAEE hydrolysis, providing a measure of its potency.
B. Experimental Protocol: Papain Inhibition Assay
1. Materials and Reagents:
-
Papain (from papaya latex)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
L-Cysteine
-
EDTA
-
Sodium Phosphate buffer (pH 6.2)
-
"tert-Butyl (4-mercaptopyridin-3-yl)carbamate" (Test Compound)
-
Alternative Inhibitor (e.g., a reversible nitrile-based inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate, 2 mM L-Cysteine, 2 mM EDTA, pH 6.2.
-
Papain Solution: Prepare a 2X working solution of papain in Assay Buffer.
-
Substrate Solution: Prepare a 10X working solution of BAEE in deionized water.
-
Compound Dilutions: Prepare a serial dilution of the Test Compound, E-64, and the Alternative Inhibitor in DMSO. Further dilute in Assay Buffer to a 2X final concentration.
-
-
Assay Performance:
-
Add 50 µL of the 2X compound dilutions to the wells of a 96-well plate. Include wells with Assay Buffer and DMSO as negative controls.
-
Add 50 µL of the 2X papain solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the 10X BAEE substrate solution to all wells.
-
Immediately measure the absorbance at 247 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data to the control wells (DMSO) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
C. Comparative Performance Data
| Compound | IC50 (µM) | Mechanism of Inhibition | Notes |
| tert-Butyl (4-mercaptopyridin-3-yl)carbamate | 5.2 | Irreversible (putative) | Shows moderate potency, likely through covalent modification of the active site cysteine. |
| E-64 | 0.009[9] | Irreversible | A well-characterized, highly potent epoxide-based inhibitor of cysteine proteases.[8] |
| Alternative Inhibitor (Nitrile-based) | 15.8 | Reversible | Demonstrates lower potency and a reversible binding mode, offering a different kinetic profile. |
D. Mechanistic Insights & Workflow Visualization
The carbamate moiety of "tert-Butyl (4-mercaptopyridin-3-yl)carbamate" is proposed to undergo nucleophilic attack by the thiolate of the active site cysteine residue of papain. This leads to the formation of a stable carbamoyl-enzyme intermediate, thus irreversibly inactivating the enzyme.
II. Tyrosine Kinase Inhibition Assay: Src Kinase as a Model
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways. The pyridine ring is a common scaffold in many kinase inhibitors, often forming hydrogen bonds with the "hinge" region of the kinase active site, which is crucial for ATP binding. [10][11]
A. Assay Principle
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. [12][13]The kinase reaction is first performed, after which a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently detected in a luciferase-based reaction. The light output is directly proportional to the kinase activity.
B. Experimental Protocol: Src Kinase Inhibition Assay
1. Materials and Reagents:
-
Recombinant Src Kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
"tert-Butyl (4-mercaptopyridin-3-yl)carbamate" (Test Compound)
-
Staurosporine (Positive Control Inhibitor) [14]* Alternative Inhibitor (e.g., a pyrazolopyrimidine-based inhibitor) [11]* ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplate
-
Luminometer
2. Procedure:
-
Preparation of Reagents:
-
Prepare a 2X working solution of Src kinase in Kinase Assay Buffer.
-
Prepare a 4X working solution of the peptide substrate and ATP in Kinase Assay Buffer.
-
Prepare a serial dilution of the Test Compound, Staurosporine, and the Alternative Inhibitor in DMSO. Further dilute in Kinase Assay Buffer to a 4X final concentration.
-
-
Assay Performance:
-
Add 5 µL of the 4X compound dilutions to the wells of a 384-well plate. Include wells with Kinase Assay Buffer and DMSO as negative controls.
-
Add 10 µL of the 2X Src kinase solution to all wells.
-
Add 5 µL of the 4X substrate/ATP solution to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. [15] * Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. [15] * Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Normalize the data to the control wells (DMSO) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
C. Comparative Performance Data
| Compound | IC50 (nM) | Putative Binding Mode | Notes |
| tert-Butyl (4-mercaptopyridin-3-yl)carbamate | 150 | ATP-Competitive | Exhibits promising potency, likely through interaction of the pyridine ring with the hinge region. |
| Staurosporine | 6 | ATP-Competitive | A potent, broad-spectrum kinase inhibitor known to bind to the ATP-binding site of many kinases. [14] |
| Alternative Inhibitor (Pyrazolopyrimidine) | 45 | ATP-Competitive | A more selective kinase inhibitor scaffold, offering a different structure-activity relationship. [11] |
D. Mechanistic Insights & Workflow Visualization
The pyridine moiety of "tert-Butyl (4-mercaptopyridin-3-yl)carbamate" is hypothesized to act as a hinge-binder, forming hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of Src kinase. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of the substrate.
Conclusion
This comparative guide demonstrates a rational approach to evaluating the biochemical activity of "tert-Butyl (4-mercaptopyridin-3-yl)carbamate" based on its constituent chemical moieties. The hypothetical data presented suggests that this compound may possess dual inhibitory activity against both cysteine proteases and protein kinases, albeit with different potencies. The provided protocols offer a robust starting point for the empirical validation of these hypotheses. Further studies, including kinetic analysis to confirm the mechanism of inhibition and selectivity profiling against a broader panel of proteases and kinases, would be essential next steps in characterizing the pharmacological profile of this compound.
References
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ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
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Assay Procedure for Protease. Sigma-Aldrich.
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
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Protease & Protease Inhibitor Systems. G-Biosciences.
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online.
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Protein kinase inhibition of clinically important staurosporine analogues. PubMed.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
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Papain–Inhibitor Activity Inhibition Assay. Bio-protocol.
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Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central.
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.
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Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. National Institutes of Health.
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Protease Assays. Assay Guidance Manual - NCBI.
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SRC Kinase Assay. Promega Corporation.
-
E-64, Protease Inhibitor. Sigma-Aldrich.
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Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. PubMed.
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.
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Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
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Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
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Staurosporine | Broad Spectrum Protein Kinase Inhibitors. R&D Systems.
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Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
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ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
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Novel inhibitors and activity-based probes targeting serine proteases. PubMed Central.
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Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease. eScholarship.org.
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Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
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Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. MDPI.
-
E-64. Wikipedia.
-
Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. PubMed Central.
-
CSK Kinase Assay Kit. BPS Bioscience.
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EGFR Kinase Assay Kit. BPS Bioscience.
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Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PubMed Central.
-
Promega ADP-Glo kinase assay. BMG LABTECH.
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Papain - Assay. Worthington Biochemical Corporation.
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
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Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G 2 /M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research.
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EGFR Assays & Drug Discovery Services. Reaction Biology.
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Papain from papaya latex (P4762) - Enzyme Assay. ResearchGate.
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Protease Assay Kit Cat. No. 539125. Merck Millipore.
-
E-64 (Proteinase inhibitor E 64). Sigma-Aldrich.
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How to Select the Right Protease Inhibitor. Biocompare.
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Mechanism of inhibition of cyclo-oxygenase in human blood platelets by carbamate insecticides. Biochemical Journal.
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Accelerating kinase drug discovery with validated kinase activity assay kits. Drug Target Review.
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Papain, Cysteine Protease, Properties & Products. Sigma-Aldrich.
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HTScan ® EGFR Kinase Assay Kit #7410. Cell Signaling Technology.
-
Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. PubMed.
-
E-64 (Proteinase inhibitor E 64). MedChemExpress.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling tert-Butyl (4-mercaptopyridin-3-yl)carbamate
This document provides essential safety and logistical information for the handling and disposal of tert-Butyl (4-mercaptopyridin-3-yl)carbamate. As this is a specialized chemical, a composite hazard assessment based on its constituent functional groups—a mercaptan, a pyridine ring, and a carbamate—is used to establish a robust safety protocol. This guide is designed for researchers, scientists, and drug development professionals to ensure minimal risk and safe operational conduct.
Composite Hazard Assessment: Understanding the Risk
To establish a comprehensive safety protocol, we must first understand the hazards posed by the molecule's structure. Since specific toxicological data for this compound is not extensively published, we will infer its potential hazards from its functional groups. This conservative approach ensures that all potential risks are addressed.[1]
| Functional Group | Known Hazards | Inferred Contribution to Target Compound |
| Mercaptan (-SH) | Potent, unpleasant odor. Respiratory irritant. Potential for skin sensitization and systemic toxicity.[2] Regulated exposure limits by OSHA for similar compounds.[3][4] | High inhalation hazard, strong odor, potential for skin and respiratory irritation. |
| Carbamate (-NHCOOR) | May be harmful if swallowed, inhaled, or in contact with skin. Can cause serious eye irritation.[5] | Potential for skin and eye damage, and toxicity upon ingestion or inhalation. |
| Pyridine Ring | Skin and eye irritant. May cause respiratory irritation.[6][7] | Contributes to overall irritant properties of the compound. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Based on the composite hazard assessment, a stringent PPE protocol is mandatory. The following equipment must be used at all times when handling this compound, from weighing to disposal.
Respiratory Protection: The First Line of Defense
The mercaptan group presents a significant inhalation risk and a potent odor. Therefore, all work must be conducted within a certified chemical fume hood to minimize ambient exposure.[8]
-
Primary Protection: A NIOSH-approved half-mask or full-face respirator equipped with organic vapor cartridges is required when handling the solid compound or concentrated solutions.[9][10]
-
Filter Replacement: Respirator cartridges should be replaced based on manufacturer guidelines or at the end of an 8-hour cumulative use period if no other instructions are available.[11]
Hand Protection: Preventing Dermal Contact
Direct skin contact can lead to irritation and potential sensitization.[2] Proper glove selection is critical.
-
Recommended Gloves: Use chemical-resistant gloves. Neoprene or Butyl rubber gloves are recommended for handling mercaptans.[9] Double-gloving provides an additional layer of safety.
-
Glove Integrity: Always inspect gloves for tears or holes before use.[8] After handling, remove gloves properly to avoid contaminating your hands and wash your hands thoroughly with soap and water.[12]
Eye and Face Protection: Shielding from Splashes and Dust
The compound is considered a severe eye irritant based on its carbamate and pyridine components.[5][6]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7]
-
Enhanced Protection: When there is a risk of splashing or handling larger quantities, a full-face shield should be worn over the safety goggles.[13] A full-face respirator also satisfies this requirement.[14]
Body Protection: Minimizing Skin Exposure
Protecting your body and clothing from accidental spills is a crucial part of the safety protocol.[15]
-
Laboratory Coat: A flame-retardant lab coat is the minimum requirement.
-
Apron: For handling larger volumes or during procedures with a high splash potential, a chemically impervious apron should be worn over the lab coat.[13]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[16]
| Task | Minimum Required PPE |
| Weighing Solid Compound | Double Nitrile/Butyl Gloves, Lab Coat, Chemical Safety Goggles, Half-Mask Respirator with Organic Vapor Cartridges. |
| Preparing Solutions | Double Nitrile/Butyl Gloves, Lab Coat, Chemical Apron, Full-Face Shield over Safety Goggles (or Full-Face Respirator). |
| General Handling | Nitrile/Butyl Gloves, Lab Coat, Chemical Safety Goggles. |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational workflow is essential for safety. The following steps outline the process from preparation to cleanup.
Step 1: Preparation
-
Designate Work Area: All handling of tert-Butyl (4-mercaptopyridin-3-yl)carbamate must occur inside a certified chemical fume hood.[8]
-
Assemble Materials: Gather all necessary equipment, including glassware, solvents, and the chemical container, and place them in the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2 before opening the chemical container.
Step 2: Handling and Use
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use anti-static tools and equipment if the compound is a fine powder.[9]
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. Avoid creating dust.
-
Solution Preparation: Slowly add solvent to the solid. If the process is exothermic, ensure the vessel is cooled appropriately. Keep the container tightly closed when not in use.[17][18]
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all glassware and equipment that came into contact with the chemical. A bleach solution can often be used to neutralize mercaptan odors, but compatibility with your experimental setup should be verified.
-
Wipe Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[8]
Disposal Plan
All materials contaminated with tert-Butyl (4-mercaptopyridin-3-yl)carbamate must be treated as hazardous waste.
-
Solid Waste: Collect unused compound, contaminated gloves, weigh boats, and paper towels in a dedicated, sealed, and clearly labeled hazardous waste container.[19][20]
-
Liquid Waste: Collect all solutions and solvent rinses in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[20] Never pour this chemical or its solutions down the drain.[5]
By adhering to this comprehensive guide, researchers can safely handle tert-Butyl (4-mercaptopyridin-3-yl)carbamate, minimizing exposure and ensuring a secure laboratory environment.
References
-
METHYL MERCAPTAN (METHANETHIOL) | Occupational Safety and Health Administration - OSHA . (2022). OSHA. [Link]
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Right to Know - Hazardous Substance Fact Sheet for Methyl Mercaptan . (n.d.). New Jersey Department of Health. [Link]
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Safety Protocols For Handling Sulfuric Acid in Laboratories . (2023). Westlab. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory . (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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Methyl Mercaptan - OSHA Method 26 . (n.d.). Occupational Safety and Health Administration. [Link]
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Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization . (2024). GPL Odorizers. [Link]
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Personal Protective Equipment for Pesticide Handlers . (2025). US EPA. [Link]
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How to Safely Handle Reactive Chemicals . (2024). The Chemistry Blog. [Link]
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Understanding Mercaptans: Knowledge for Industrial Safety . (2024). Interscan Corporation. [Link]
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Mercaptan Blend - Safety Data Sheet . (n.d.). Atmos Energy. [Link]
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LABORATORY HEALTH & SAFETY RULES . (2024). University of Cyprus. [Link]
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Pesticide use and personal protective equipment . (n.d.). Victoria State Government Health and Human Services. [Link]
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The Best Personal Protective Equipment For Pesticides . (n.d.). Solutions Pest & Lawn. [Link]
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Mercaptan Toxicity . (2023). National Center for Biotechnology Information (NCBI) StatPearls. [Link]
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Tertiary Butyl Mercaptan - Safety Data Sheet . (2017). American Piping Products. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

